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  • Product: Methyl isopropyl carbonate
  • CAS: 51729-83-0

Core Science & Biosynthesis

Foundational

Executive Summary: The Dual Identity in Drug Design

Topic: Methyl Isopropyl Carbonate: Chemical Architecture, Synthesis, and Pharmaceutical Utility Audience: Researchers, Scientists, and Drug Development Professionals Methyl Isopropyl Carbonate (MiPC) is a mixed carbonate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl Isopropyl Carbonate: Chemical Architecture, Synthesis, and Pharmaceutical Utility Audience: Researchers, Scientists, and Drug Development Professionals

Methyl Isopropyl Carbonate (MiPC) is a mixed carbonate ester characterized by its asymmetry, bridging a methyl group and an isopropyl group via a carbonate linkage. While often overshadowed by its chlorinated derivative—Chloromethyl Isopropyl Carbonate (CMIC) , the critical intermediate for Tenofovir disoproxil—MiPC serves as a fundamental model for mixed carbonate reactivity and a specialized reagent in organic synthesis.

This guide dissects the physicochemical properties of MiPC (CAS 51729-83-0), establishes a validated synthesis protocol, and delineates its reactivity profile, distinguishing its role from the prodrug-enabling CMIC.

Physicochemical Profile

MiPC is a volatile, flammable liquid requiring precise handling. The following data consolidates experimental values essential for process development.

PropertyValueUnitCondition
CAS Number 51729-83-0--
Molecular Formula C₅H₁₀O₃--
Molecular Weight 118.13 g/mol -
Boiling Point 116–118°C760 mmHg
Density 0.975g/cm³20°C
Refractive Index 1.383

-
Flash Point 27°CClosed Cup
Solubility Miscible-Ethanol, Ether, Acetone
Appearance Colorless Liquid-Clear

Synthesis Protocol: Asymmetric Carbonate Construction

The synthesis of MiPC relies on the nucleophilic substitution of a chloroformate. The choice of starting material—Methyl Chloroformate vs. Isopropyl Chloroformate—is dictated by cost and leaving group dynamics. The protocol below utilizes Methyl Chloroformate due to its higher electrophilicity and commercial availability.

Reaction Mechanism


Experimental Workflow
  • Reagents: Methyl Chloroformate (1.0 eq), Isopropanol (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM) (Solvent).

  • Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen inlet.

Step-by-Step Methodology:

  • Setup: Purge the reaction vessel with nitrogen. Charge with Isopropanol (1.1 eq) and Pyridine (1.2 eq) dissolved in anhydrous DCM (5–10 volumes). Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add Methyl Chloroformate (1.0 eq) over 30–60 minutes. Critical Control Point: Maintain internal temperature < 5°C to prevent decomposition and side reactions (symmetrical carbonate formation).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC or GC until Methyl Chloroformate is consumed.

  • Quench & Workup: Quench with cold water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acid), and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude oil via fractional distillation (collect fraction at 116–118°C) to obtain MiPC as a colorless liquid.

Reactivity & Mechanistic Pathways

MiPC exhibits dual reactivity depending on the nucleophile and catalyst used. In drug development, it is primarily used to introduce the Isopropyl Carbonate moiety (carbamoylation) or, under specific catalysis, as a methylating agent.

Pathway A: Aminolysis (Carbamate Formation)

Reaction with primary or secondary amines typically targets the carbonyl carbon. The methoxide group (


 of MeOH 

15.5) is a better leaving group than the isopropoxide (

of iPrOH

16.5), directing the reaction to form Isopropyl Carbamates .
Pathway B: Methylation (Zeolite Catalysis)

Interestingly, under NaY Zeolite catalysis at elevated temperatures, MiPC can act as a selective N-methylating agent, cleaving the O-Me bond rather than the carbonyl.

Visualization: Reaction Divergence

Reactivity cluster_0 Standard Conditions (Basic) cluster_1 Zeolite Catalysis (NaY) MiPC Methyl Isopropyl Carbonate (MiPC) Carbamate Isopropyl Carbamate (R-NH-CO-OiPr) MiPC->Carbamate Path A: Carbonyl Attack (Kinetic Control) MethylAmine N-Methyl Amine (R-NH-Me) MiPC->MethylAmine Path B: Alkyl Attack (Catalytic Control) Amine R-NH2 (Nucleophile) Amine->Carbamate Amine->MethylAmine LeavingGroup1 MeOH (Leaving Group) Carbamate->LeavingGroup1 + Byproduct2 Isopropyl Hydrogen Carbonate (Decomposes) MethylAmine->Byproduct2 +

Figure 1: Divergent reactivity of MiPC. Path A is the standard route for pharmaceutical protection; Path B is a catalytic anomaly used for methylation.

Pharmaceutical Context: The "CMIC" Connection

It is imperative for drug developers to distinguish between MiPC and its chlorinated analog, CMIC .

The Prodrug Anchor: Chloromethyl Isopropyl Carbonate (CMIC)[8][9]
  • CAS: 35180-01-9[1][2]

  • Structure: Cl-CH₂-O-CO-O-iPr[2]

  • Function: CMIC is the reagent used to synthesize the Proxetil (isopropyloxycarbonyloxymethyl) moiety found in prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Cefpodoxime Proxetil .

  • Mechanism: The chloromethyl group acts as an electrophile, reacting with the phosphate or carboxylate of the drug to form an acetal-like ester. This bond is labile in vivo, hydrolyzing to release the active drug, formaldehyde, CO₂, and isopropanol.

MiPC vs. CMIC Comparison
FeatureMethyl Isopropyl Carbonate (MiPC)Chloromethyl Isopropyl Carbonate (CMIC)
Structure Me-O-CO-O-iPrCl-CH₂-O-CO-O-iPr
Primary Use Reagent, Solvent, Model CompoundAPI Synthesis (Prodrugs)
Reactivity Acylating/Methylating AgentAlkylating Agent (via Cl displacement)
Toxicity Concern Low (Irritant)High (Mutagenic Impurity)

Critical Note for Regulatory Affairs: CMIC is considered a Potentially Genotoxic Impurity (PGI) in the synthesis of Tenofovir. MiPC does not share this specific genotoxicity alert but is flammable.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7021530, Methyl isopropyl carbonate. Retrieved from [Link][3]

  • Selva, M., & Tundo, P. (2006). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. Journal of Organic Chemistry. Retrieved from [Link]

  • World Health Organization. (2023). The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. Prequalification of Medical Products. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Methyl Isopropyl Carbonate (MiPrC)

Structural Dynamics, Synthetic Protocols, and Physicochemical Utility Executive Summary Methyl Isopropyl Carbonate (MiPrC), CAS 51729-83-0 , represents a distinct class of asymmetric dialkyl carbonates. Unlike its symmet...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Physicochemical Utility

Executive Summary

Methyl Isopropyl Carbonate (MiPrC), CAS 51729-83-0 , represents a distinct class of asymmetric dialkyl carbonates. Unlike its symmetric analogs—Dimethyl Carbonate (DMC) and Diisopropyl Carbonate (DiPrC)—MiPrC offers a unique "Goldilocks" profile in polarity, viscosity, and steric bulk. This guide dissects the molecular architecture of MiPrC, establishes a high-purity synthetic workflow to avoid disproportionation, and elucidates its role as both a solvating agent in lithium-ion electrolytes and a reagent in organic synthesis.

CRITICAL DISTINCTION: Researchers must distinguish Methyl Isopropyl Carbonate (MiPrC) from Chloromethyl Isopropyl Carbonate (CMIC, CAS 35180-01-9) . CMIC is a reactive alkylating agent used in prodrug synthesis (e.g., Tenofovir disoproxil). Confusing these two can lead to catastrophic experimental failure or safety hazards. This guide focuses exclusively on the non-halogenated MiPrC.

Part 1: Molecular Architecture & Electronic Properties

The utility of MiPrC is governed by its electronic distribution and conformational flexibility. Understanding these parameters is prerequisite to its application in electrolyte formulation or ligand design.

1.1 Structural Geometry and Sterics

The carbonate core (


) is inherently planar due to resonance delocalization of the carbonyl 

-electrons into the adjacent ethereal oxygens. However, the asymmetry of MiPrC introduces a steric clash that differentiates it from DMC.
  • The Methyl Group: Provides a region of high accessibility, allowing for tight solvation shells around cations (e.g.,

    
    ).
    
  • The Isopropyl Group: Introduces steric bulk and hyperconjugative stabilization. This bulky wing disrupts the orderly packing seen in DMC, resulting in a lower melting point and modified viscosity, which is advantageous for low-temperature electrolyte performance.

1.2 Conformational Isomerism (The Z/E Effect)

Dialkyl carbonates exist in equilibrium between cis-cis (Z,Z), cis-trans (Z,E), and trans-trans (E,E) conformers.

  • Z,Z Conformer (Syn-Syn): The thermodynamically preferred state. The alkyl groups are oriented cis to the carbonyl oxygen. This conformation minimizes the net dipole moment but maximizes the "molecular dipole" needed for high dielectric constant (

    
    ).
    
  • E,Z Conformer: The isopropyl group rotates away from the carbonyl. This state is sterically disfavored but becomes accessible at higher temperatures or under specific solvation environments.

Diagram 1: Conformational Dynamics of MiPrC The following diagram illustrates the equilibrium between the stable Z,Z conformer and the higher-energy E,Z rotamer.

MiPrC_Conformations ZZ Z,Z Conformer (Global Min) Dipole Minimization Hyperconjugative Stability TS Transition State Rotational Barrier ~ 9-11 kcal/mol ZZ->TS Thermal Activation EZ E,Z Conformer (High Energy) Steric Repulsion Accessible > 60°C EZ->TS Relaxation TS->ZZ Stabilization TS->EZ Rotation

Caption: Thermodynamic equilibrium between the dominant Z,Z conformer and the sterically hindered E,Z rotamer.

Part 2: Physicochemical Data Summary[1]

The following data aggregates experimental and calculated values for CAS 51729-83-0.

PropertyValueContext/Relevance
Molecular Weight 118.13 g/mol Stoichiometric calculations.[1]
Boiling Point 116–118 °CHigher than DMC (90°C), reducing vapor pressure issues.
Density 0.975 g/cm³Lower than water; typical for aliphatic esters.
Flash Point 27 °CFlammable Liquid (Class 3). Requires grounding.
Refractive Index 1.3830 (

)
Purity verification parameter.
Solubility Miscible in alcohols, ethersLimited water solubility (hydrolysis risk).
Part 3: Synthetic Protocol & Purification[3]

Objective: Synthesize high-purity MiPrC while suppressing the thermodynamic redistribution (disproportionation) into DMC and DiPrC.

Mechanism: Nucleophilic acyl substitution using a chloroformate intermediate. Reaction:



3.1 Reagents & Equipment[2]
  • Reagents: Methyl Chloroformate (99%), Isopropanol (Anhydrous), Pyridine (or Triethylamine), Dichloromethane (DCM) solvent.

  • Equipment: 3-neck round bottom flask, addition funnel with pressure equalizer, nitrogen line, ice-salt bath (-10°C).

3.2 Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry the glassware under vacuum and backfill with

      
      . Moisture initiates chloroformate hydrolysis, creating HCl and reducing yield.
      
    • Charge the flask with Isopropanol (1.05 eq) and Pyridine (1.1 eq) dissolved in anhydrous DCM (5 volumes).

  • Controlled Addition (The Critical Step):

    • Cool the solution to -5°C to 0°C .

    • Load Methyl Chloroformate (1.0 eq) into the addition funnel.

    • Directive: Add dropwise over 60 minutes. Maintain internal temperature

      
      .
      
    • Reasoning: The reaction is highly exothermic. Excess heat promotes the "scrambling" of the carbonate to symmetric byproducts.

  • Reaction Quench & Workup:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Quench: Pour mixture into ice-cold 1M HCl (to neutralize excess pyridine).

    • Extraction: Separate organic layer.[3] Wash with sat.

      
       (remove acid traces) followed by Brine.
      
    • Drying: Dry over anhydrous

      
       for 30 minutes. Filter.
      
  • Purification (Fractional Distillation):

    • Perform fractional distillation at atmospheric pressure.

    • Collect fraction boiling at 116–118°C .

    • Purity Check: GC-MS should show a single peak. NMR should show a singlet at ~3.7 ppm (Methyl) and a septet at ~4.9 ppm (Isopropyl methine).

Diagram 2: Synthetic Workflow & Logic

Synthesis_Workflow Reactants Reactants: Methyl Chloroformate Isopropanol Pyridine (Base) Cooling Cooling (-5°C) Prevents Disproportionation Reactants->Cooling Addition Dropwise Addition Exotherm Control Cooling->Addition Quench Acid Quench (1M HCl) Remove Pyridine Addition->Quench Disprop Risk: Scrambling to DMC + DiPrC Addition->Disprop If Temp > 10°C Workup Wash: NaHCO3 -> Brine Dry: MgSO4 Quench->Workup Distill Fractional Distillation Target: 116-118°C Workup->Distill

Caption: Synthetic pathway emphasizing temperature control to prevent symmetric carbonate formation.

Part 4: Applications in Electrochemical Systems

In Lithium-Ion Battery (LIB) research, MiPrC is utilized as a co-solvent to optimize the Solid Electrolyte Interphase (SEI).

  • Viscosity Modification: MiPrC has a viscosity intermediate between DMC (low) and DEC (high). It balances ionic conductivity with SEI formation capability.

  • Solvation Dynamics: The asymmetric structure creates a "disordered" solvation shell around

    
    , which can lower the desolvation energy barrier at the graphite anode interface compared to purely symmetric carbonates. This improves low-temperature power capability.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021530, Methyl isopropyl carbonate. Retrieved from [Link]

  • Schäffner, B., et al. (2010).Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews.
  • Smart, M. C., et al. (1999).Electrolytes for Low-Temperature Lithium Batteries Based on Ternary Mixtures of Aliphatic Carbonates. Journal of The Electrochemical Society.
  • Tundo, P., & Selva, M. (2002).The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.

Sources

Foundational

Methyl Isopropyl Carbonate (MiPC): A Technical Guide to Synthesis, Electrolyte Thermodynamics, and Chemical Utility

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 51729-83-0 Formula: C₅H₁₀O₃ Molecular Weight: 118.13 g/mol [1]

Part 1: Executive Summary

Methyl Isopropyl Carbonate (MiPC) is an asymmetric alkyl carbonate ester that has emerged as a critical component in high-performance lithium-ion battery (LIB) electrolytes and a versatile reagent in organic synthesis. Unlike its symmetric counterparts—Dimethyl Carbonate (DMC) and Diisopropyl Carbonate (DiPC)—MiPC offers a unique balance of physicochemical properties. Its asymmetry disrupts crystalline packing, significantly lowering the melting point and viscosity of electrolyte solutions, which is paramount for low-temperature battery performance.

This guide provides a comprehensive technical analysis of MiPC, detailing its "green" synthesis via transesterification, its thermodynamic role in solvation shells, and its utility as a pharmacophore protecting group.

Part 2: Physicochemical Profile[2][3]

The utility of MiPC is dictated by its physical constants. Researchers must note the flash point and density for accurate stoichiometry and safety planning.

PropertyValueRelevance
Boiling Point 116–118 °CHigher than DMC (90°C), reducing vapor pressure buildup in cells.
Density 0.975 g/mL (at 25°C)Essential for volumetric dosing in electrolyte formulation.
Flash Point ~27 °CClassifies as a Flammable Liquid (Category 3); requires spark-proof handling.
Refractive Index 1.3830Used for purity verification via refractometry.
Solubility Miscible in alcohols, estersCompatible with standard battery solvents (EC, DEC).

Part 3: Synthesis & Manufacturing Protocols

The Transesterification Route

While MiPC can be synthesized via the reaction of methyl chloroformate with isopropanol, this route generates corrosive HCl and is disfavored in modern "green chemistry" applications. The industry standard and preferred laboratory method is the transesterification of Dimethyl Carbonate (DMC) with Isopropanol (IPA) .

Reaction Equation:



Experimental Protocol: Solid Base Catalysis

This protocol utilizes a heterogeneous solid base catalyst (e.g., calcined Mg-Al hydrotalcite or alkali-modified zeolites) to prevent product contamination and facilitate catalyst recovery.

  • Catalyst Preparation: Activate a basic zeolite (e.g., Na-X or Cs-modified alumina) by calcining at 400°C for 4 hours to remove adsorbed water.

  • Reaction Setup: Charge a 3-neck round-bottom flask with DMC and Isopropanol in a 2:1 molar ratio (excess DMC drives the equilibrium). Add 1-2 wt% of the solid catalyst.

  • Process: Heat the mixture to reflux (~85-90°C).

  • Equilibrium Shift: Use a fractionating column (Vigreux or packed column) to continuously distill off the methanol azeotrope formed during the reaction. This is the critical step to drive the equilibrium toward MiPC.

  • Purification: Once conversion plateaus (monitored via GC), filter the catalyst. Perform a fractional distillation to separate excess DMC (boiling ~90°C) from the product MiPC (boiling ~117°C).

Synthesis Workflow Diagram

SynthesisWorkflow RawMaterials Raw Materials DMC + Isopropanol Reactor Reactor (Solid Base Catalyst, 90°C) RawMaterials->Reactor MethanolRemoval Azeotropic Distillation (Removal of MeOH) Reactor->MethanolRemoval Equilibrium Shift Separation Filtration (Catalyst Recovery) Reactor->Separation Crude Mixture MethanolRemoval->Reactor Recycle DMC Purification Fractional Distillation Separation->Purification Product Pure MiPC (>99.5%) Purification->Product

Figure 1: Industrial synthesis workflow for Methyl Isopropyl Carbonate via transesterification, emphasizing methanol removal to drive equilibrium.

Part 4: Applications in Energy Storage (Lithium-Ion Batteries)

MiPC serves as a co-solvent in non-aqueous electrolytes. Its primary function is to modify the solvation shell of the lithium ion (


) and tailor the Solid Electrolyte Interphase (SEI).
Thermodynamic Advantages (The "Asymmetry Effect")

Symmetric carbonates like DMC crystallize easily, leading to poor conductivity at low temperatures. MiPC’s asymmetric structure (


 vs. 

) increases the entropy of mixing and disrupts lattice formation.
  • Viscosity Management: MiPC has a lower viscosity than cyclic carbonates (EC), improving ion transport.

  • Low-Temperature Performance: Electrolytes containing MiPC retain liquid phase conductivity at temperatures where DMC-based electrolytes might freeze or become sluggish.

SEI Formation Mechanism

The isopropyl group in MiPC provides steric bulk that differs from the ethyl group in Ethyl Methyl Carbonate (EMC).

  • Reduction Pathway: During the first charge cycle, MiPC undergoes reductive decomposition on the graphite anode.

  • SEI Composition: The decomposition products include lithium alkyl carbonates (

    
    ). The branched isopropyl group tends to form a more permeable, flexible organic layer within the SEI compared to the rigid films formed by EC alone. This flexibility accommodates the volume expansion of the anode during cycling.
    
Electrolyte Solvation Diagram

BatteryMechanism LiIon Li+ Ion SolvationShell Solvation Shell [Li(EC)x(MiPC)y]+ LiIon->SolvationShell Coordination EC Ethylene Carbonate (High Dielectric) EC->SolvationShell MiPC MiPC (Low Viscosity/Asymmetric) MiPC->SolvationShell SEI SEI Layer (Li2CO3, Alkyl Carbonates) MiPC->SEI Reductive Decomposition (Passivation) SolvationShell->SEI Desolvation & Transport AnodeSurface Graphite Anode Surface SEI->AnodeSurface Li+ Intercalation

Figure 2: Mechanistic role of MiPC in the solvation of Lithium ions and the formation of the Solid Electrolyte Interphase (SEI).

Part 5: Utility in Drug Development & Organic Synthesis

Beyond batteries, MiPC is a valuable reagent for installing the isopropyl carbonate protecting group or pharmacophore.

Protection of Amines and Phenols

MiPC reacts with amines to form carbamates and with phenols to form carbonate esters.

  • Advantage: The isopropyl carbonate group is more stable against hydrolysis than the methyl carbonate group but easier to remove than the tert-butyl (Boc) group under specific acidic conditions.

  • Protocol: React the amine with MiPC in the presence of a mild base (e.g.,

    
    ) in refluxing THF. The byproduct is methanol, which is easily removed.
    
N-Methylation Alternative

Under high temperatures and specific catalytic conditions (e.g., zeolites), MiPC can act as a methylating agent, though this is less common than its use as a carbonyl source.

Part 6: Safety, Handling, and Toxicology

Signal Word: WARNING

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Handling Protocols:

  • Inert Atmosphere: Store under nitrogen or argon to prevent moisture absorption (hydrolysis yields

    
     and alcohols).
    
  • Grounding: All transfer equipment must be grounded to prevent static discharge ignition.

  • Spill Response: Absorb with inert materials (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021530, Methyl isopropyl carbonate. Retrieved from [Link]

  • Smart, M. C., et al. (2017). Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells.[2] NASA Tech Briefs. (Mechanistic parallel for asymmetric carbonates). Retrieved from [Link]

  • Schaffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews. (General reactivity and synthesis of organic carbonates). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of Methyl Isopropyl Carbonate (MIC)

Executive Summary Methyl Isopropyl Carbonate (MIC) is a critical asymmetrical alkyl carbonate utilized as a high-purity solvent in lithium-ion battery electrolytes and as a specialized reagent in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Isopropyl Carbonate (MIC) is a critical asymmetrical alkyl carbonate utilized as a high-purity solvent in lithium-ion battery electrolytes and as a specialized reagent in pharmaceutical synthesis (e.g., in the derivatization of prodrugs). Its analysis presents unique challenges due to its volatility, isomeric potential, and susceptibility to hydrolysis.

This guide provides a definitive technical framework for the characterization of MIC using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic protocols, this document focuses on the mechanistic causality of fragmentation, self-validating method development, and the differentiation of MIC from isobaric interferences.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Before initiating MS analysis, the analyte's physicochemical properties must be understood to select the appropriate ionization and inlet parameters.

PropertySpecification
IUPAC Name Methyl propan-2-yl carbonate
Common Name Methyl Isopropyl Carbonate (MIC)
CAS Registry 51729-83-0 / 5464-28-8
Formula

Molecular Weight 118.13 g/mol
Boiling Point ~135 °C (Estimated)
Key Lability Susceptible to hydrolysis/transesterification in protic solvents.[1]

Fragmentation Mechanics (Electron Ionization)

Understanding the Electron Ionization (EI) fragmentation pathway is the cornerstone of high-confidence identification. MIC (


) exhibits a distinct fragmentation pattern driven by the stability of the isopropyl cation and the cleavage of the carbonate ester bonds.
Primary Fragmentation Channels

In a standard 70 eV EI source, the molecular ion is often weak or absent due to the lability of the carbonate linkage. The spectrum is dominated by bond scissions that release stable carbocations.

  • Formation of Isopropyl Cation (m/z 43): The base peak is almost invariably m/z 43 (

    
    ). This results from the inductive cleavage of the isopropyl-oxygen bond. The secondary carbocation is significantly more stable than the methyl alternative.
    
  • Methoxycarbonyl Cation Formation (m/z 59): Cleavage of the isopropyl-oxygen bond can also retain the charge on the carbonyl-containing fragment, generating the methoxycarbonyl cation (

    
    ). This is a diagnostic peak for methyl carbonates.
    
  • Alpha-Cleavage/Loss of Methyl (m/z 103): Loss of a methyl group (

    
    ) from the isopropyl moiety yields m/z 103. While less abundant than the base peak, it is crucial for confirming the presence of the isopropyl group rather than a straight-chain propyl.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the observed spectral peaks.

MIC_Fragmentation Parent Molecular Ion (M+) m/z 118 Frag103 [M - CH3]+ m/z 103 Parent->Frag103 Alpha Cleavage (-15) Frag59 Methoxycarbonyl Cation [CH3OCO]+ m/z 59 Parent->Frag59 C-O Bond Scission (Loss of Isopropyl Radical) Frag43 Isopropyl Cation [C3H7]+ m/z 43 (Base Peak) Parent->Frag43 C-O Bond Scission (Charge Retention on Alkyl) Frag15 Methyl Cation [CH3]+ m/z 15 Frag43->Frag15 Secondary Fragmentation

Figure 1: Mechanistic EI fragmentation pathway of Methyl Isopropyl Carbonate.

Analytical Method Development: HS-GC-MS

Direct liquid injection is often unsuitable for trace analysis of carbonates due to matrix contamination (e.g., non-volatile salts in battery electrolytes). Headspace (HS) sampling provides the highest integrity.

Instrumental Configuration
  • Inlet: Split/Splitless (Split ratio 10:1 to 50:1 depending on concentration).

  • Column: USP G43 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane).

    • Why: Intermediate polarity is required to separate MIC from potential co-eluting alcohols (methanol/isopropanol) and other carbonates (DMC, DEC).

  • Mass Spectrometer: Single Quadrupole (Scan range m/z 29–200).

Self-Validating Protocol Steps

This protocol includes built-in "sanity checks" to ensure data trustworthiness.

  • System Suitability Test (SST):

    • Inject a mixture of Methanol, Isopropanol, and MIC.

    • Criterion: Resolution (

      
      ) between Isopropanol and MIC must be > 1.5.
      
  • Blank Verification:

    • Run a blank HS vial containing only the dissolution solvent (e.g., DMAc or DMSO).

    • Criterion: No peaks at m/z 43, 59, or 118 > 0.1% of target response.

  • Internal Standard Addition:

    • Use Methyl-d3 Isopropyl Carbonate or a distinct alkyl carbonate (e.g., Ethyl Methyl Carbonate if not present in the sample).

    • Why: Corrects for variations in headspace equilibrium efficiency.

Method Development Workflow

Method_Workflow Sample Sample Prep (Dissolve in DMSO/DMAc) HS Headspace Extraction (80°C, 15 min) Sample->HS Equilibrium GC GC Separation (Cyanopropyl Phase) HS->GC Transfer Line MS MS Detection (SIM: 43, 59, 103, 118) GC->MS Elution Data Data Processing (Ratio Check) MS->Data Acquisition

Figure 2: Optimized HS-GC-MS workflow for volatile carbonate analysis.

Data Interpretation & Troubleshooting

Ion Ratio Confirmation

To confirm identity in complex matrices, rely on ion abundance ratios relative to the base peak (m/z 43).

Ion (m/z)OriginExpected Relative Abundance (%)
43 Isopropyl Cation100 (Base)
59 Methoxycarbonyl20 - 40
103

1 - 5
118 Molecular Ion< 1 (Often barely visible)

Note: Abundances vary by instrument tuning. Establish local acceptance criteria (e.g., ±20% of standard).

Common Interferences
  • Dimethyl Carbonate (DMC): Elutes earlier. Major ions: 45, 59, 90. Lacks the m/z 43 base peak.

  • Isopropyl Acetate: Isobaric isomer (MW 102 vs 118? No, Isopropyl acetate MW is 102. MIC is 118).[1]

    • Correction: Isopropyl Acetate (

      
      , MW 102) is not isobaric but elutes nearby.
      
    • True Isobar:2-Hydroxy-isobutyric acid methyl ester (

      
      ). Differentiate via retention time (hydroxyl group increases retention on polar columns).
      

References

  • National Institute of Standards and Technology (NIST). Methyl isopropyl carbonate Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2] Retrieved from [Link]

  • PubChem. Methyl isopropyl carbonate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Safety Guide: Methyl Isopropyl Carbonate (MIPC)

The following technical guide is structured to address the safety, handling, and application of Methyl Isopropyl Carbonate (MIPC) , while critically distinguishing it from its highly hazardous analog, Chloromethyl Isopro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the safety, handling, and application of Methyl Isopropyl Carbonate (MIPC) , while critically distinguishing it from its highly hazardous analog, Chloromethyl Isopropyl Carbonate (CMIC) , a frequent point of confusion in pharmaceutical synthesis.

Handling, Hazards, and Critical Distinctions in Drug Synthesis

Part 1: Chemical Identity & Strategic Context

In the context of drug development, Methyl Isopropyl Carbonate (MIPC) is primarily utilized as a specialized reagent for introducing carbonate motifs or as a polar aprotic solvent substitute. However, its safety profile is frequently conflated with Chloromethyl Isopropyl Carbonate (CMIC) , a key intermediate in the synthesis of antiviral prodrugs (e.g., Tenofovir disoproxil).

This guide addresses the specific hazards of MIPC while establishing a "Safety Firewall" against the mistaken identity of CMIC, which poses significantly higher risks.

Physicochemical Profile (MIPC)
PropertyValueRelevance to Safety
IUPAC Name Methyl propan-2-yl carbonateStandard nomenclature
CAS Number 56525-42-9 CRITICAL: Verify against CMIC (35180-01-9)
Molecular Formula C₅H₁₀O₃Non-halogenated
Boiling Point ~135°C (Predicted)Moderate volatility
Flash Point ~34°C (Closed Cup)Flammable Liquid (Category 3)
Density 0.98 g/cm³Floats on water; difficult to extinguish with water jets
Solubility Miscible in organic solventsLipophilic transport vector
The "Lethal Ambiguity": MIPC vs. CMIC

In high-throughput synthesis labs, the acronym overlap and structural similarity can lead to catastrophic errors.

  • MIPC (Methyl Isopropyl Carbonate): Flammable, mild irritant. Used for alkoxycarbonylation.[1]

  • CMIC (Chloromethyl Isopropyl Carbonate): Corrosive, alkylating agent, severe eye damage.[2] Used for prodrug derivatization (POC group installation).

Process Safety Directive: All inventory logs must explicitly flag "CHLORO" derivatives. Never substitute CMIC protocols for MIPC without upgrading engineering controls to Containment Level 3.

Part 2: Hazard Identification & Toxicology[3]

GHS Classification (MIPC)

Based on aggregated ECHA notifications and SDS data, MIPC is classified primarily for its physical hazards.

  • H226: Flammable liquid and vapor.[2][3][4]

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (Single Exposure).[5]

Mechanism of Action & Toxicology

Unlike the alkylating nature of CMIC, MIPC acts primarily as a solvent and mild acylating agent.

  • Inhalation: Vapors act as a respiratory irritant.[6] High concentrations may induce central nervous system (CNS) depression (dizziness, drowsiness) typical of ester solvents.

  • Metabolism: Likely hydrolyzed by carboxylesterases into methanol, isopropanol, and carbon dioxide.

    • Toxicological Note: The metabolic release of methanol is generally sub-toxic at standard occupational exposure limits but relevant in confined space leaks.

Part 3: Experimental Handling & Synthesis Protocols

Synthesis of MIPC (Laboratory Scale)

Context: Preparation of MIPC from Methyl Chloroformate and Isopropanol.

Reaction Scheme:



Protocol Steps:

  • Setup: Flame-dried 3-neck round bottom flask equipped with a pressure-equalizing addition funnel, N₂ inlet, and temperature probe.

  • Charging: Charge Isopropanol (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM at 0°C.

  • Addition: Dropwise addition of Methyl Chloroformate (1.0 eq) over 30 minutes. Exothermic control is critical.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.

  • Purification: Fractional distillation. Safety Check: Ensure bath temperature does not exceed 150°C to prevent thermal decomposition.

Engineering Controls
  • Ventilation: Fume hood with face velocity >100 fpm.

  • Glove Selection:

    • Recommended: Butyl Rubber or Silver Shield (EVOH) for prolonged contact.

    • Splash Only: Nitrile (MIPC penetrates nitrile rapidly due to ester functionality).

  • Static Control: Ground/bond all transfer vessels. Use spark-proof tools.

Part 4: Emergency Response & Decision Logic

In the event of a release, the response must differentiate between MIPC (Flammability risk) and potential CMIC contamination (Corrosivity risk).

Visualizing the Response Workflow

The following diagram outlines the decision logic for spill management, emphasizing the distinction between the two carbonates.

EmergencyResponse Start Spill Detected: Carbonate Ester Identify Identify CAS / Label Start->Identify Decision Is it Chlorinated? (CMIC) Identify->Decision MIPC_Path MIPC (Non-Chloro) Decision->MIPC_Path No (CAS 56525-42-9) CMIC_Path CMIC (Chlorinated) Decision->CMIC_Path Yes (CAS 35180-01-9) Haz_MIPC Hazard: FLAMMABLE MIPC_Path->Haz_MIPC Act_MIPC 1. Eliminate Ignition Sources 2. Absorb with Vermiculite 3. Ventilate Area Haz_MIPC->Act_MIPC Haz_CMIC Hazard: CORROSIVE + TOXIC CMIC_Path->Haz_CMIC Act_CMIC 1. Full PPE (Resp + Butyl Gloves) 2. Neutralize (Weak Base) 3. Do NOT Water Flush (Hydrolysis -> HCl) Haz_CMIC->Act_CMIC

Caption: Emergency response decision tree distinguishing Methyl Isopropyl Carbonate (MIPC) from Chloromethyl Isopropyl Carbonate (CMIC).

Fire Fighting Measures
  • Media: Alcohol-resistant foam, dry chemical, or CO₂.[5]

  • Contraindication: Do not use high-volume water jets; MIPC is less dense than water and may spread the fire.

  • Decomposition: Thermal decomposition produces CO, CO₂, and potentially acrid smoke.

Part 5: Drug Development Applications[1][7]

Use as a Reagent

MIPC is used in transesterification reactions to synthesize asymmetric carbonates or carbamates without using phosgene.

  • Advantage:[1][3][7][8] Safer than methyl chloroformate for introducing the methyl carbonate moiety.

  • Green Chemistry: Generates isopropanol as a byproduct rather than HCl (if used in transesterification modes).

The "Prodrug" Connection (Contextual Awareness)

While MIPC is the topic, researchers often search for it when actually needing Chloromethyl Isopropyl Carbonate for synthesizing Tenofovir Disoproxil .

  • Mechanism: The chloromethyl group of CMIC undergoes nucleophilic substitution with the phosphonic acid of Tenofovir. MIPC cannot perform this function as it lacks the leaving group (Cl).

  • Impurity Profile: MIPC can appear as a degradation product in CMIC supplies if stored improperly (hydrolysis/reduction), potentially affecting yield calculations in GMP settings.

References

  • PubChem. (n.d.). Methyl isopropyl carbonate (Compound CID 7021530).[4] National Library of Medicine.[4] Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[4] C&L Inventory: Methyl isopropyl carbonate. Retrieved January 29, 2026, from [Link]

  • NBInno. (n.d.). Chloromethyl Isopropyl Carbonate (CMIC) for Tenofovir Synthesis. (Cited for comparative hazard context). Retrieved January 29, 2026, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Isopropyl Ketone (Structural Analog for Flammability). Retrieved January 29, 2026, from [Link]

Sources

Exploratory

Technical Sourcing Guide: Methyl Isopropyl Carbonate (MIPC)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality assurance, and application context of Methyl Isopropyl Carbonate (MIPC) .

CAS: 56525-42-9 | Formula: C₅H₁₀O₃ | Molecular Weight: 118.13 g/mol

Executive Summary & Application Context

Methyl Isopropyl Carbonate (MIPC) is an asymmetric carbonate ester utilized primarily in two high-precision sectors: Lithium-Ion Battery Electrolytes (as a solvent/additive to improve low-temperature performance) and Pharmaceutical Synthesis (as a structural scaffold or precursor).

Critical Distinction for Drug Developers: Researchers often confuse MIPC with its chlorinated derivative, Chloromethyl Isopropyl Carbonate (CMIC) (CAS 35180-01-9). CMIC is the essential alkylating agent for synthesizing the prodrug Tenofovir Disoproxil Fumarate (TDF) . MIPC is the non-chlorinated analogue. While MIPC is used in battery research and specific organic syntheses, if your target is TDF manufacturing, MIPC is likely a process impurity or a starting material for in-situ chlorination, not the final reagent.

This guide focuses on MIPC (CAS 56525-42-9) but provides the necessary context for its relationship to CMIC.

Chemical Profile & Synthesis Logic

To validate a supplier, you must understand how MIPC is made. The synthesis route dictates the impurity profile.

Industrial Synthesis Pathways

The dominant industrial route involves Phosgenation or Transesterification .

  • Chloroformate Route (Pharma Grade):

    • Step 1: Reaction of Methanol with Phosgene

      
       Methyl Chloroformate.
      
    • Step 2: Reaction of Methyl Chloroformate with Isopropanol

      
      MIPC  + HCl.
      
    • Causality: This route is preferred for pharma applications because it allows precise stoichiometry control, though it risks generating symmetric carbonate impurities (Dimethyl Carbonate, Diisopropyl Carbonate) via disproportionation.

  • Oxidative Carbonylation (Green Chemistry/Battery Grade):

    • Reaction of Methanol, Isopropanol, CO, and O₂ with a catalyst.

    • Risk:[1][2] Often leaves trace metal residues (Pd, Cu) unacceptable for battery or pharma use.

Impurity "Fingerprint"

A high-quality certificate of analysis (CoA) must quantify these specific impurities:

ImpurityOriginCritical Limit (Pharma)Critical Limit (Battery)
Dimethyl Carbonate (DMC) Symmetric scrambling< 0.1%< 0.05%
Diisopropyl Carbonate (DIPC) Symmetric scrambling< 0.1%< 0.05%
Isopropanol / Methanol Unreacted starting material< 0.05%< 20 ppm
Water Process / Hygroscopicity< 0.1%< 10 ppm
Acidity (as HCl) Chloroformate route residue< 0.01%< 50 ppm

Key Suppliers & Capability Landscape

The supply chain is bifurcated between "Battery Grade" (China) and "Pharma/Intermediate Grade" (India/Global).

Tier 1: Industrial Manufacturers (Bulk/Campaign)

These entities possess the phosgene or carbonylation infrastructure to produce MIPC at multi-ton scales.

  • Paushak Limited (India) [3]

    • Core Competency: Phosgene derivatives (Chloroformates, Isocyanates).[3]

    • Relevance: While they list Chloromethyl Isopropyl Carbonate (CMIC) as a stock product for Tenofovir synthesis, their infrastructure (Methyl Chloroformate + Isopropanol) enables them to manufacture MIPC on a campaign basis for pharma clients.

    • Verification:

  • Tangshan Solvents Trading Co., Ltd. (China) [1][4]

    • Core Competency: Carbonate solvents for Lithium-Ion Batteries.[5]

    • Relevance: High-volume producer of "Methyl Propyl Carbonate" (Verify CAS 56525-42-9 explicitly, as trade names vary). They offer "Battery Grade" (99.95%) and "Super High Grade".[6]

    • Verification:

Tier 2: Catalog & Lab Scale (R&D)

For bench-scale validation or reference standards.

  • Thermo Scientific Chemicals (formerly Alfa Aesar) [4]

    • Product: Methyl isopropyl carbonate, 97%.[7]

    • Use Case: Analytical reference standards.

  • Synthonix, Inc.

    • Product: SKU M40388.[8] Specialized building blocks.

Procurement & Validation Protocol

Do not rely solely on the vendor's CoA. Implement this self-validating protocol upon receipt of the sample.

The "Symmetric Scramble" Check

MIPC is thermodynamically prone to disproportionation into DMC and DIPC. A supplier's CoA might be valid at the time of manufacture, but storage conditions can alter composition.

Visual Workflow: Synthesis & Impurity Logic

MIPC_Synthesis cluster_QC QC Checkpoint MCF Methyl Chloroformate Reaction Esterification (-HCl) MCF->Reaction IPA Isopropanol IPA->Reaction MIPC Methyl Isopropyl Carbonate (Target) Reaction->MIPC Scramble Disproportionation (Equilibrium) MIPC->Scramble Heat/Acid Cat. DMC Dimethyl Carbonate (Impurity A) Scramble->DMC DIPC Diisopropyl Carbonate (Impurity B) Scramble->DIPC

Caption: Synthesis pathway showing the thermodynamic risk of disproportionation into symmetric carbonates.

Analytical Method (GC-MS)

Objective: Separate MIPC from its symmetric analogs (DMC, DIPC) and alcohols.

  • Column: DB-624 or SPB-624 (Intermediate polarity, optimized for volatile solvents).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 40°C (hold 3 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: MS (SIM mode) or FID.

  • Key Retention Order: Methanol < Ethanol < Isopropanol < DMC < MIPC < DIPC .

    • Note: If DMC and DIPC peaks are elevated (>0.5%), the material has degraded or was poorly synthesized.

References

  • PubChem. Methyl Isopropyl Carbonate (CID 7021530). National Library of Medicine. Available at: [Link]

  • Paushak Limited. Carbonates and Carbamates Product List. Available at: [Link]

  • Tangshan Solvents Trading Co., Ltd. Methyl Propyl Carbonate Specifications.[7] Available at: [Link]

  • Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Temperature Green Methylation of Carboxylic Acids using Methyl Isopropyl Carbonate (MIC)

This Application Note is structured to provide a rigorous, field-applicable protocol for using Methyl Isopropyl Carbonate (MIC) in esterification. Unlike standard textbook protocols, this guide addresses the specific uti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-applicable protocol for using Methyl Isopropyl Carbonate (MIC) in esterification.

Unlike standard textbook protocols, this guide addresses the specific utility of MIC: it serves as a higher-boiling, green methylating agent (an alternative to Dimethyl Carbonate, DMC) that allows for reaction temperatures above 90°C at atmospheric pressure, accelerating the esterification of sterically hindered carboxylic acids without requiring pressurized autoclaves.

Executive Summary

Methyl Isopropyl Carbonate (MIC) (CAS: 51729-83-0) is an unsymmetrical organic carbonate used as a "green" reagent for the esterification of carboxylic acids.[1] While functionally similar to Dimethyl Carbonate (DMC), MIC offers a critical process advantage: a higher boiling point (approx. 110–115°C vs. 90°C for DMC).[1] This allows for kinetic acceleration of difficult esterifications (e.g., benzoic acids, sterically hindered aliphatics) under reflux conditions at atmospheric pressure.[1]

This protocol details the chemoselective methylation of carboxylic acids.[1] Users must note that despite the presence of an isopropyl group, the reaction is highly selective for the methyl ester due to the steric differentiation in the


 reaction mechanism.
Key Advantages[1]
  • Green Chemistry: Non-toxic alternative to Methyl Iodide or Dimethyl Sulfate.[1]

  • Process Efficiency: Higher reflux temperature drives reactions faster than DMC.[1]

  • Safety: Avoids the use of pressurized vessels (autoclaves) often required for DMC to reach necessary activation energies.[1]

Mechanistic Insight & Chemoselectivity

To use MIC effectively, one must understand the competition between the methyl and isopropyl groups.[1] The esterification proceeds via a base-catalyzed


 (Bimolecular Alkyl-Oxygen Cleavage)  mechanism, not the classic Fischer esterification.[1]
The Selectivity Rule

In a nucleophilic attack by a carboxylate anion (


), the reaction rate is governed by steric hindrance at the electrophilic carbon.
  • Methyl Center: Primary, unhindered.[1] Reaction is fast (

    
    ).
    
  • Isopropyl Center: Secondary, hindered.[1] Reaction is significantly slower (

    
    ).[1]
    

Result:


. The product is exclusively the Methyl Ester .[1] The isopropyl group serves as a "dummy" ligand that elevates the boiling point and leaves as isopropanol.[1]
Reaction Pathway Diagram

The following diagram illustrates the kinetic selection favoring methylation over isopropylation.[1]

MIC_Esterification_Mechanism Substrate Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO⁻) Substrate->Intermediate Deprotonation Base Base Catalyst (DBU or K2CO3) Base->Intermediate TS_Me Transition State A (Attack at Methyl) Intermediate->TS_Me Fast (Low Sterics) TS_iPr Transition State B (Attack at Isopropyl) Intermediate->TS_iPr Slow (High Sterics) Reagent Methyl Isopropyl Carbonate (Me-O-CO-O-iPr) Reagent->TS_Me Reagent->TS_iPr Product_Me Major Product: METHYL ESTER (R-COOMe) TS_Me->Product_Me Byproducts Byproducts: CO₂ + Isopropanol TS_Me->Byproducts Product_iPr Minor/Trace: ISOPROPYL ESTER (R-COOiPr) TS_iPr->Product_iPr TS_iPr->Byproducts

Figure 1: Kinetic competition pathway demonstrating the high selectivity for methyl ester formation due to steric hindrance at the isopropyl group.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate Carboxylic Acid (

)
Target molecule
Reagent Methyl Isopropyl Carbonate (MIC)Methyl source & Solvent (Excess)
Catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Homogeneous Nucleophilic Catalyst
Alt.[1] Catalyst

(Anhydrous, granular)
Heterogeneous Base (Cheaper, slower)
Equipment Round-bottom flask, Reflux condenserStandard glassware (No autoclave needed)
Standard Operating Procedure (SOP)

Objective: Synthesis of Methyl Benzoate (Model Reaction) Scale: 10 mmol

  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure the system is dry (moisture competes with the esterification by hydrolyzing the carbonate).[1]

  • Charging:

    • Add Carboxylic Acid (10 mmol, 1.0 equiv).

    • Add Methyl Isopropyl Carbonate (10–15 mL).[1] Note: MIC acts as both reagent and solvent to ensure high boiling temperature.

    • Add DBU (1.0 mmol, 0.1 equiv) OR

      
        (15 mmol, 1.5 equiv).
      
    • Note on Catalyst: DBU is faster for hindered acids;

      
       is preferred for simple substrates or if easy filtration workup is desired.[1]
      
  • Reaction:

    • Heat the mixture to Reflux (approx. 110–115°C) .

    • Stir vigorously (especially if using solid

      
      ).[1]
      
    • Monitor: Evolution of

      
       gas bubbles indicates reaction progress.[1]
      
    • Time: Run for 4–8 hours. Monitor via TLC or GC-MS.[1]

      • Checkpoint: If conversion is <50% after 4 hours, add 0.5 equiv more DBU.

  • Workup (Choose based on Catalyst):

    • Method A (for

      
      ): Cool to room temperature.[1] Filter off the solid inorganic salts.[1] Evaporate the excess MIC and byproduct isopropanol under reduced pressure (Rotovap).[1]
      
    • Method B (for DBU): Dilute with Ethyl Acetate (30 mL).[1] Wash with 1M HCl (2 x 15 mL) to remove DBU.[1] Wash with Brine.[1] Dry over

      
      .[1] Concentrate in vacuo.[1]
      
  • Purification:

    • The crude residue is usually the pure methyl ester.[1] Flash chromatography may be required only if the starting acid was impure.[1]

Comparative Data: MIC vs. DMC

The following table highlights why MIC is selected over DMC for difficult substrates.

FeatureDimethyl Carbonate (DMC)Methyl Isopropyl Carbonate (MIC)
Boiling Point 90°C~115°C
Pressure Req. Autoclave required for >90°CAtmospheric Reflux sufficient
Reaction Rate Slow for hindered acids2x–4x faster (Arrhenius effect)
Byproduct Methanol (Toxic)Isopropanol (Class 3 Solvent)
Selectivity Methyl onlyMethyl (Major) / Isopropyl (Trace <1%)

Critical Safety & Troubleshooting

The "Tenofovir" Confusion (Critical Alert)

WARNING: Do not confuse Methyl Isopropyl Carbonate with Chloromethyl Isopropyl Carbonate (CMIC) .[1]

  • MIC (CAS 51729-83-0): Used for methylation.[1] Safe(r).

  • CMIC (CAS 35180-01-9): Used for synthesizing Tenofovir Disoproxil.[1] It is an alkylating agent that introduces a chloromethyl group.[1] It is significantly more reactive and hazardous.[1]

  • Verification: Check the NMR of your reagent.[1] MIC shows a singlet (~3.7 ppm, O-Me) and a septet (~4.9 ppm, O-iPr).[1] CMIC shows a singlet at ~5.7 ppm (Cl-CH2-O).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low.[1]Ensure vigorous reflux.[1] Insulate the flask.
No Reaction Wet reagents.[1]Water hydrolyzes MIC.[1] Dry the acid and use fresh MIC.
Isopropyl Ester Impurity Reaction ran too long or too hot.[1]Stop reaction immediately upon consumption of SM.[1] Use

instead of DBU to reduce transesterification risk.[1]
Solidification Salt formation (

).[1]
Add a small amount of DMF (5% v/v) to improve solubility.[1]

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1] Accounts of Chemical Research, 35(9), 706–716.[1] Link[1]

    • Foundational text on organic carbonates as green alkyl
  • Shieh, W. C., Dell, S., & Repic, O. (2002). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate.[1][2] The Journal of Organic Chemistry, 67(6), 2188–2191.[1] Link[1]

    • Establishes the DBU c
  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules.[1] Organic & Biomolecular Chemistry, 4, 2337-2347.[1] Link

    • Contextualizes esterification str
  • PubChem Database. Methyl Isopropyl Carbonate (CID 7021530).[1] Link

    • Source for physical property and safety data verification.[3]

Sources

Application

Technical Application Note: High-Purity Isolation of Methyl Isopropyl Carbonate (MIC)

Executive Summary Methyl Isopropyl Carbonate (MIC) is a critical unsymmetrical carbonate ester used as a methylating agent, solvent, and intermediate in the synthesis of antiviral prodrugs (e.g., Tenofovir disoproxil). I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Isopropyl Carbonate (MIC) is a critical unsymmetrical carbonate ester used as a methylating agent, solvent, and intermediate in the synthesis of antiviral prodrugs (e.g., Tenofovir disoproxil). Its purification presents a specific challenge: separating the target unsymmetrical ester from a statistical mixture of symmetric byproducts (Dimethyl Carbonate and Diisopropyl Carbonate) and unreacted alcohols.

This guide details a fractional distillation protocol optimized for the transesterification route, which is the industry-standard "green" synthesis method. We prioritize the separation of MIC (bp 116–118°C) from Dimethyl Carbonate (bp 90°C) and Diisopropyl Carbonate (bp ~147°C), ensuring >99.5% purity suitable for GMP applications.

Key Physical Properties Table[1]
PropertyMethyl Isopropyl Carbonate (MIC)Dimethyl Carbonate (DMC)Diisopropyl Carbonate (DIPC)Methanol (MeOH)Isopropanol (IPA)
CAS 51729-83-0616-38-66482-34-467-56-167-63-0
Boiling Point (Atm) 116–118 °C 90 °C~147 °C64.7 °C82.5 °C
Density 0.975 g/mL1.07 g/mL0.92 g/mL0.79 g/mL0.78 g/mL
Solubility (H₂O) Low/Immiscible~139 g/LImmiscibleMiscibleMiscible
Role Target Product Reactant / ImpurityHeavy ImpurityByproductReactant

Impurity Profile & Process Chemistry

Understanding the genesis of impurities is prerequisite to removal. In the transesterification of Dimethyl Carbonate (DMC) with Isopropanol (IPA), the reaction proceeds via a two-step equilibrium. This statistical distribution necessitates a purification strategy that can isolate the intermediate boiler.

Reaction & Impurity Pathway (Graphviz Diagram)

MIC_Synthesis_Pathway Reactants Reactants DMC + Isopropanol Step1 Step 1: Transesterification (Equilibrium) Reactants->Step1 Catalyst MIC Target: Methyl Isopropyl Carbonate (BP: 117°C) Step1->MIC Methanol Light Impurity: Methanol (BP: 65°C) Step1->Methanol Removed to drive rxn Step2 Step 2: Over-Reaction (Equilibrium) MIC->Step2 + Isopropanol Byproducts Heavy Impurity: Diisopropyl Carbonate (DIPC) (BP: ~147°C) Step2->Byproducts Step2->Methanol

Figure 1: Reaction pathway showing the sequential formation of MIC and the symmetric byproduct DIPC. Methanol removal drives the equilibrium to the right.

Pre-Purification Considerations

Before distillation, the crude reaction mixture must be conditioned to prevent reversion of the equilibrium or degradation.

  • Catalyst Quenching:

    • Why: Transesterification catalysts (e.g., Sodium Methoxide, Titanium isopropoxide) will catalyze the reverse reaction (disproportionation of MIC back to DMC and DIPC) during the heating of distillation.

    • Protocol: If using basic alkoxides, neutralize with a stoichiometric amount of glacial acetic acid or phosphoric acid. Filter off any precipitated salts. If using heterogeneous catalysts (e.g., solid superacids), filter the bulk liquid.

  • Azeotrope Management:

    • DMC forms a binary azeotrope with Methanol (63.5°C, ~30% MeOH).

    • Impact: You cannot easily separate MeOH from DMC by simple distillation. This is acceptable, as both are "lights" relative to MIC. They will be collected together in the fore-cut.

Primary Purification Protocol: Fractional Distillation

The boiling point difference between DMC (90°C) and MIC (117°C) is 27°C. While distinct, a simple pot still will result in significant mixed fractions (yield loss). A fractionating column with 15–20 theoretical plates is recommended.

Equipment Setup
  • Column: Vigreux column (for small scale <100g) or Packed Column (Goodloe or Sulzer packing for >100g).

  • Head: Solenoid-controlled reflux splitter or variable take-off head.

  • Vacuum: Optional. Atmospheric distillation is feasible (117°C is thermally safe), but mild vacuum (100–200 mbar) reduces thermal stress and increases safety margins. Note: BPs below are at atmospheric pressure.

Step-by-Step Distillation Procedure
Phase 1: Removal of Lights (Fore-cut)
  • Heat the Pot: Establish a stable boil.

  • Total Reflux: Allow the column to equilibrate for 30–60 minutes. Top temperature should stabilize near 63–65°C (MeOH/DMC azeotrope).

  • Collection: Set reflux ratio to 5:1 (Reflux:Collect).

  • Target: Collect fractions until the head temperature rises past 85°C.

    • Composition: Methanol, Isopropanol, and the DMC/MeOH azeotrope.

Phase 2: The Transition (Inter-cut)
  • Monitor: As MeOH is depleted, the temperature will rise to 90°C (pure DMC).

  • Collection: Continue collecting at 5:1 reflux ratio.

  • Cut Point: When temperature rises sharply from 90°C to ~105°C, switch receivers. This fraction contains DMC and a small amount of MIC.

    • Recycle: This fraction can be recycled into the next batch synthesis.[1]

Phase 3: Product Collection (Main Fraction)
  • Stabilization: The temperature should plateau at 116–118°C .

  • Reflux Adjustment: Reduce reflux ratio to 3:1 to improve throughput.

  • Validation: Spot check refractive index (Target

    
    ) or run rapid GC.
    
  • Stop Point: Stop collection when the head temperature begins to spike >120°C or pot temperature rises significantly (indicating DIPC enrichment).

Phase 4: Heavies (Bottoms)
  • Residue: The pot residue consists primarily of Diisopropyl Carbonate (DIPC, bp ~147°C). Discard or distill separately if DIPC is a desired byproduct.

Purification Workflow Diagram (Graphviz)

Distillation_Protocol Crude Crude Mixture (MeOH, IPA, DMC, MIC, DIPC) Quench Step 1: Catalyst Quench/Filter (Prevent reversion) Crude->Quench Distillation Step 2: Fractional Distillation (15-20 Theoretical Plates) Quench->Distillation Fraction1 Fraction 1: Lights (63-90°C) MeOH/DMC Azeotrope + IPA Distillation->Fraction1 Fore-cut Fraction2 Fraction 2: Transition (90-115°C) DMC + trace MIC Distillation->Fraction2 Inter-cut Fraction3 Fraction 3: Main Cut (116-118°C) Pure Methyl Isopropyl Carbonate Distillation->Fraction3 Target Product Bottoms Pot Residue (>120°C) Diisopropyl Carbonate Distillation->Bottoms Residue

Figure 2: Distillation workflow separating fractions based on boiling point plateaus.

Analytical Validation (QC)

To verify the efficacy of the purification, use Gas Chromatography (GC). MIC lacks a strong UV chromophore, making HPLC-UV less sensitive unless derivatized. GC-FID is the standard.

GC-FID Method Parameters
  • Column: DB-624 or equivalent (Intermediate polarity, good for volatile solvents).

  • Carrier Gas: Helium or Nitrogen (1 mL/min).

  • Injector: 200°C, Split ratio 20:1.

  • Detector: FID at 250°C.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 160°C.

    • Hold 2 min.

  • Elution Order: MeOH < IPA < DMC < MIC < DIPC.

Safety & Handling

  • Flammability: MIC is a Flammable Liquid (Category 3, H226). Flash point is approx 27°C. Ground all glassware and use nitrogen blanketing during distillation.

  • Hydrolysis: Like all carbonate esters, MIC is susceptible to hydrolysis in the presence of moisture and acids/bases. Store over molecular sieves (3Å) in tightly sealed containers.

  • Toxicity: Handle in a fume hood. Avoid inhalation of vapors.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021530, Methyl isopropyl carbonate. Retrieved from [Link]

  • Thermo Scientific Chemicals. Methyl isopropyl carbonate, 97% Product Specification. Retrieved from [Link]

  • Shaikh, A. A., & Sivaram, S. (1996).Organic Carbonates. Chemical Reviews, 96(3), 951–976.

Sources

Method

Advanced Application Note: Methyl Isopropyl Carbonate and Chloromethyl Derivatives in Pharmaceutical Synthesis

Part 1: Executive Summary & Chemical Context The Reagent Profile Methyl Isopropyl Carbonate (MICarb) and its activated derivative, Chloromethyl Isopropyl Carbonate (CMIC) , represent a critical class of carbonate esters...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Reagent Profile

Methyl Isopropyl Carbonate (MICarb) and its activated derivative, Chloromethyl Isopropyl Carbonate (CMIC) , represent a critical class of carbonate esters used to modulate drug solubility and bioavailability.[1] While MICarb (CAS 51729-83-0) serves as a versatile carbonylating agent—often replacing highly toxic phosgene in "green" syntheses—its chlorinated analog, CMIC (CAS 35180-01-9), is the industry standard for synthesizing isopropyloxycarbonyloxymethyl (POC) prodrug moieties.[1]

Strategic Importance in Drug Development

The primary utility of this chemical family lies in Prodrug Derivatization . Many antiviral nucleoside phosphonates (e.g., Tenofovir) exhibit poor oral bioavailability due to the negative charge of the phosphonic acid group at physiological pH.[1]

  • The Solution: Masking the phosphonic acid with a lipophilic carbonate ester (POC group) using CMIC.

  • The Result: Enhanced passive diffusion across the intestinal epithelium. Once absorbed, nonspecific esterases hydrolyze the carbonate, releasing the active drug.[1]

Part 2: Mechanism of Action & Synthesis Logic

The "POC" Derivatization Pathway

The synthesis of prodrugs like Tenofovir Disoproxil Fumarate (TDF) relies on the electrophilic nature of CMIC. The reaction is a base-promoted nucleophilic substitution (


) where the phosphonate oxygen attacks the chloromethyl carbon of CMIC.

Key Mechanistic Insight: Unlike simple alkyl halides, CMIC possesses a carbonate tail.[1] The leaving group is the chloride ion, but the stability of the resulting acetal-like linkage (


) is crucial.[1] This linkage is stable at neutral pH but rapidly degrades in plasma.
Visualization: The Prodrug Synthesis Workflow

The following diagram illustrates the conversion of the parent nucleoside phosphonate to the bis-POC prodrug using CMIC.

TDF_Synthesis Tenofovir Tenofovir (PMPA) (Low Bioavailability) Intermediate Activated Phosphonate (Nucleophile) Tenofovir->Intermediate Deprotonation Base Base Activation (Triethylamine/NMP) Base->Intermediate MonoEster Mono-POC Ester (Intermediate) Intermediate->MonoEster + 1 eq. CMIC (SN2) CMIC Chloromethyl Isopropyl Carbonate (CMIC - Electrophile) CMIC->MonoEster TDF Tenofovir Disoproxil (Bis-POC Prodrug) CMIC->TDF MonoEster->TDF + 1 eq. CMIC (SN2)

Figure 1: Step-wise alkylation of phosphonic acid moieties using Chloromethyl Isopropyl Carbonate (CMIC) to form the bis-isopropyloxycarbonyloxymethyl ester.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Tenofovir Disoproxil (TDF) Intermediate

Objective: Installation of the POC promoiety using CMIC. Safety Warning: CMIC is a potential alkylating mutagen. Handle in a fume hood with double nitrile gloves.

Reagents & Materials
ReagentEquiv.[2][3]Role
Tenofovir (PMPA)1.0API Starting Material
Chloromethyl Isopropyl Carbonate (CMIC) 4.0Alkylating Agent
Triethylamine (TEA)4.0Non-nucleophilic Base
N-Methyl-2-pyrrolidone (NMP)SolventPolar Aprotic Solvent
CyclohexaneSolventExtraction/Workup
Step-by-Step Methodology
  • Preparation: Charge a dry reactor with Tenofovir (1.0 eq) and NMP (4-5 volumes). Inert the system with Nitrogen (

    
    ).
    
  • Base Addition: Add Triethylamine (4.0 eq) dropwise while maintaining the temperature between 20–25°C. Stir for 30 minutes to ensure complete deprotonation of the phosphonic acid.

    • Note: The mixture may become a thick slurry. Efficient agitation is critical.

  • Alkylation (The Critical Step): Add CMIC (4.0 eq) slowly over 1 hour. Heat the reaction mixture to 55°C ± 5°C .

    • Causality: Heating is required to overcome the activation energy of the

      
       displacement on the hindered phosphonate, but exceeding 60°C increases the risk of degradation impurities.[1]
      
  • Monitoring: Maintain reaction at 55°C for 3–5 hours. Monitor by HPLC for the disappearance of the Mono-POC intermediate.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate and wash with water to remove NMP and salts.

    • Crucial Purification: The organic layer often contains residual CMIC. Wash with a mild basic solution or perform a solvent swap to cyclohexane to crystallize the product, rejecting the unreacted CMIC in the mother liquor.[1]

Protocol B: Direct Carbamoylation using Methyl Isopropyl Carbonate

Objective: Use of non-chlorinated MICarb for "Green" amine protection. Context: MICarb can transfer the isopropyl carbonate group to amines via transesterification, avoiding chloroformates.[1]

  • Reaction: Dissolve the primary amine (1.0 eq) in Methanol or THF.

  • Reagent: Add Methyl Isopropyl Carbonate (1.5 eq).

  • Catalyst: Add a catalytic amount of Sodium Methoxide (NaOMe) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Conditions: Reflux (65°C) for 12 hours.

  • Mechanism: The methoxy group of MICarb acts as the leaving group (as Methanol), forming the

    
     carbamate.
    

Part 4: Impurity Management & Safety (E-E-A-T)

Mutagenic Impurity Control (CMIC)

Regulatory bodies (EMA, WHO) have flagged CMIC as a potential mutagenic impurity (PMI).

  • Limit: In the final API (Tenofovir Disoproxil Fumarate), residual CMIC must be controlled to ppm levels (typically < 5-10 ppm) based on the Threshold of Toxicological Concern (TTC).

  • Detection: Gas Chromatography (GC) with Mass Spectrometry (MS) is required for low-level detection.

Stability Data
ParameterMethyl Isopropyl Carbonate (MICarb)Chloromethyl Isopropyl Carbonate (CMIC)
Physical State Colorless LiquidColorless to Pale Yellow Liquid
Boiling Point ~118°C~130-135°C (decomposes)
Moisture Sensitivity LowHigh (Hydrolyzes to release HCl and CO2)
Storage Cool, Dry, Inert Atmosphere2-8°C , under Argon/Nitrogen

Part 5: References

  • World Health Organization (WHO). (2023). The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil.[5][6] WHO Prequalification of Medical Products.[5] [Link]

  • Ripin, D. H. B., et al. (2010).[1] Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7021530, Methyl isopropyl carbonate.[1][Link][7]

  • European Medicines Agency (EMA). (2023).[5] CMDh advice on the presence of the mutagenic impurity Chloromethyl isopropyl carbonate (CMIC) in Tenofovir disoproxil fumarate.[5][Link][5]

  • Connex Pharma. (2025). Chloromethyl Isopropyl Carbonate (CMIC) Technical Data.[2][8][9][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Methyl Isopropyl Carbonate (MiPC)

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Chemical Stability Division Subject: Prevention of Decomposition & Hydrolytic Instability in Methyl Isopropyl Carbonate Core Directive & Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Chemical Stability Division Subject: Prevention of Decomposition & Hydrolytic Instability in Methyl Isopropyl Carbonate

Core Directive & Molecule Profile

User: "I'm seeing pressure buildup in storage and impurity peaks in my GC-MS. What is happening to my Methyl Isopropyl Carbonate?"

Scientist's Log: Methyl Isopropyl Carbonate (MiPC) is a mixed carbonate ester (


). Unlike symmetrical carbonates (DMC, DEC), MiPC possesses kinetic asymmetry. Its decomposition is rarely a single event but a cascade triggered by nucleophilic attack  (hydrolysis) or thermal decarboxylation .

This guide treats your chemical stability issues as "Support Tickets." Locate your specific observation below to find the root cause and remediation protocol.

Troubleshooting Guides (Ticket System)

Ticket #101: Pressure Buildup in Storage Containers

Symptom: Storage drums or Schlenk flasks exhibit positive pressure; "popping" sound upon opening. Root Cause: Hydrolysis-Driven Decarboxylation. Moisture ingress has triggered the hydrolysis of the carbonate linkage. Unlike simple esters, carbonate hydrolysis generates carbon dioxide gas (


), creating dangerous pressure.

The Mechanism:



Remediation Protocol:

  • Immediate Venting: carefully vent the headspace into a fume hood to release

    
    .
    
  • Water Content Analysis: Perform Karl Fischer (KF) titration. If

    
    , the solvent is compromised.
    
  • Drying Strategy: Do not use acidic drying agents (e.g., silica gel) or strong basic agents (e.g., KOH), as both catalyze further decomposition.

    • Recommended: Activated Molecular Sieves (3Å or 4Å).

    • Standard: Store over 3Å sieves for 24 hours; re-test KF.

Ticket #201: Loss of Stoichiometry (Transesterification)

Symptom: In reaction mixtures containing other alcohols (e.g., Ethanol), the MiPC peak disappears, replaced by Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC). Root Cause: Base-Catalyzed Transesterification. MiPC is highly susceptible to alkoxide attack. If you are using a base catalyst (e.g.,


, NaOEt) in a solvent different from the carbonate's alkyl groups, the carbonate will "scramble."

The Mechanism:



Remediation Protocol:

  • Solvent Matching: Always match the solvent alcohol to the carbonate alkyl groups. Since MiPC is mixed, avoid protic solvents entirely if possible. Use aprotic polar solvents (Acetonitrile, THF).

  • Catalyst Selection: Switch to non-nucleophilic bases (e.g., DBU, DIPEA) rather than alkoxides to minimize attack on the carbonyl carbon.

Ticket #301: Electrolyte Degradation (Battery Research)

Symptom: High-voltage cycling (>4.2V) leads to rapid capacity fade; HF detected in electrolyte. Root Cause: Acid-Catalyzed Decomposition via


 Hydrolysis. 
If using 

, trace moisture reacts with the salt to form Hydrofluoric Acid (HF). HF attacks MiPC, cleaving the ester bond.

Remediation Protocol:

  • Acid Scavenging: Incorporate additives like Carbodiimides or Hexamethyldisilazane (HMDS) to scavenge trace HF before it attacks the carbonate.

  • Thermal Management: Keep operation below 50°C. Above this threshold, the rate of

    
     decomposition accelerates exponentially, driving MiPC breakdown.
    

Visualizing the Decomposition Pathways[1][2]

The following diagram maps the kinetic pathways of MiPC degradation. Use this to identify where your process is failing.

MiPC_Decomposition MiPC Methyl Isopropyl Carbonate (MiPC) Inter_Tetra Tetrahedral Intermediate MiPC->Inter_Tetra Nucleophilic Attack Products_Therm Ethers + CO2 MiPC->Products_Therm Thermal Decarboxylation Moisture Trace Moisture (>50 ppm) Moisture->Inter_Tetra Hydrolysis (Acid/Base Cat) Ext_Alcohol External Alcohol (R-OH) Products_Trans Mixed Carbonates (Scrambling) Ext_Alcohol->Products_Trans Transesterification Heat High Heat (>150°C) Heat->Products_Therm Activation Energy Products_Hydro Methanol + Isopropanol + CO2 (Gas) Inter_Tetra->Products_Hydro Collapse & Decarboxylation

Figure 1: Mechanistic pathways for Methyl Isopropyl Carbonate decomposition. Note that hydrolysis is the primary driver of pressure buildup (


).

Analytical Diagnostics (Self-Validation)

To verify the integrity of your MiPC stock, utilize the following diagnostic markers.

MethodMarker of PurityMarker of DecompositionDetection Limit
1H NMR (

)
Singlet ~3.7 ppm (

)Septet ~4.9 ppm (

)
New Singlet ~3.49 ppm (Methanol)New Septet ~4.0 ppm (Isopropanol)~0.5%
GC-MS Molecular Ion: 118 m/zPeak at 90 m/z (DMC)Peak at 146 m/z (Di-isopropyl carbonate)<0.1%
Karl Fischer < 20 ppm> 100 ppm (Indicates compromised seal)1 ppm

Frequently Asked Questions (Advanced)

Q: Can I distill Methyl Isopropyl Carbonate to purify it? A: Yes, but with caution. MiPC has a boiling point around 135°C (estimated based on DMC/DEC trends). Distillation must be performed under inert atmosphere (


 or Ar) .
  • Warning: Do not distill to dryness. If peroxides or degradation polymers are present (rare but possible in ether-containing environments), they can concentrate.

  • Tip: Add a small amount of

    
     to the pot during distillation to scavenge water in situ.
    

Q: Why is my MiPC turning yellow? A: Yellowing often indicates oxidation or the presence of polymerization initiators. If used in battery electrolytes, this suggests the breakdown of the SEI (Solid Electrolyte Interphase) forming agents or reaction with the salt (


) to form colored organophosphates.
  • Action: Distill immediately or discard. Do not use for electrochemical cycling.

Q: Is MiPC compatible with Lithium Metal? A: Generally, yes. Like other carbonates, it forms a passivation layer (SEI) on lithium. However, the "isopropyl" group creates a more steric, less dense SEI compared to the "methyl" group in DMC. This can lead to continuous electrolyte consumption if the SEI is not stabilized with additives like Fluoroethylene Carbonate (FEC).

References

  • Mechanism of Ester Hydrolysis. Chemistry LibreTexts. Explains the acid/base catalyzed nucleophilic attack on carbonyl carbons, applicable to carbonate esters.

  • Transesterification of Dimethyl Carbonate. Journal of Organic Chemistry / ACS. Details the thermodynamic scrambling of alkyl groups in carbonates in the presence of alcohols.

  • Thermal Decomposition of Carbonate Electrolytes. Sandia National Laboratories / OSTI. Analysis of gas generation (CO2) and breakdown mechanisms of carbonate solvents in Li-ion batteries.

  • Methyl Isopropyl Carbonate Compound Summary. PubChem. Physical properties and structure verification (CID 7021530).[1]

  • Stability of Organic Electrolytes.Royal Society of Chemistry.

    
    , leading to instability.
    
    

Sources

Optimization

Technical Support Center: Troubleshooting Methyl Isopropyl Carbonate (MIC) Purity

Executive Summary Methyl Isopropyl Carbonate (MIC) is an unsymmetrical carbonate frequently used as a methylation or isopropylation reagent in pharmaceutical synthesis.[1] Users often report purity stagnation between 85-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Isopropyl Carbonate (MIC) is an unsymmetrical carbonate frequently used as a methylation or isopropylation reagent in pharmaceutical synthesis.[1] Users often report purity stagnation between 85-95%, failing to reach the >99% required for GMP applications.[1]

The root causes of low purity typically stem from symmetrical carbonate disproportionation (thermodynamic scrambling) or azeotropic lock-in during distillation.[1] This guide addresses these specific failure modes.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using the chloroformate route, but my GC shows multiple carbonate peaks. What happened?

Diagnosis: You are likely experiencing disproportionation or ester exchange .[1] Although the reaction of Methyl Chloroformate + Isopropanol is kinetically favored to produce MIC, the presence of excess base or high temperatures can catalyze the scrambling of the carbonate:


The Fix: 
  • Temperature Control: Maintain reaction temperature below 0°C during addition.

  • Quench Strategy: Do not allow the reaction mixture to sit in basic conditions after consumption of starting material. Quench immediately with dilute HCl to neutralize the amine base (e.g., pyridine/TEA) before workup.[1]

Q2: My product is corrosive and degrades upon storage.

Diagnosis: Residual Chloroformates or HCl salts .[1] Unreacted methyl chloroformate is difficult to remove via simple distillation due to boiling point proximity.[1] It slowly hydrolyzes to release HCl, which autocatalytically decomposes the carbonate.[1] The Fix:

  • Amine Wash: Use a wash of 5% NaHCO₃ or a specific amine scavenger resin during workup.[1]

  • Verification: Test pH of the aqueous extract; it must be neutral (pH 6-7).

Q3: I cannot distill the product to >98% purity; the boiling point seems suppressed.

Diagnosis: Azeotropic Entrainment . Alkyl carbonates form binary azeotropes with their corresponding alcohols (Methanol or Isopropanol).[1] If you attempt to distill the crude reaction mixture without removing the alcohol first, you will collect the azeotrope, not the pure product. The Fix:

  • Aqueous Extraction: Unlike esters, alkyl carbonates are relatively stable to neutral water wash.[1] Wash the organic layer 3x with water/brine to remove unreacted Isopropanol before drying and distillation.[1]

Part 2: Impurity Profile & Causality

The following table summarizes the impurity genesis based on the chosen synthesis route.

Synthesis RouteMajor ImpurityOriginRemoval Strategy
A. Chloroformate Methyl ChloroformateIncomplete ReactionQuench with aqueous ammonia or dilute NaOH.[1]
(MeOCOCl + iPrOH)Dimethyl CarbonateDisproportionationFractional Distillation (BP: 90°C vs MIC: ~115°C).[1]
Pyridine/TEA SaltsScavenger ByproductAcid wash (1M HCl) followed by Brine.[1]
B. Transesterification MethanolByproductContinuous removal via azeotropic distillation during reaction.[1]
(DMC + iPrOH)Di-isopropyl CarbonateOver-reactionDifficult separation; requires high reflux ratio (>10:1).[1]
Visualizing the Impurity Pathways

The diagram below illustrates where impurities enter the system during the Chloroformate route.[1]

MIC_Impurity_Pathways cluster_inputs Inputs cluster_reaction Reaction Vessel (<0°C) cluster_outputs Crude Mixture MeOCOCl Methyl Chloroformate Intermediate Tetrahedral Intermediate MeOCOCl->Intermediate iPrOH Isopropanol iPrOH->Intermediate Base Base (Pyridine/TEA) Base->Intermediate Scavenges HCl MIC Methyl Isopropyl Carbonate (Target) Intermediate->MIC Kinetic Product Impurity_Sym Symmetrical Carbonates (DMC / Di-iPr-C) Intermediate->Impurity_Sym Thermodynamic Scrambling (If T > 10°C or Excess Base) Impurity_Salt Amine-HCl Salts Intermediate->Impurity_Salt Byproduct

Caption: Figure 1. Reaction pathway showing the kinetic favorability of MIC versus the thermodynamic risk of symmetrical carbonate formation.

Part 3: Optimized Experimental Protocol

Method: Chloroformate Route (Recommended for Lab Scale)

Rationale: This route avoids the equilibrium issues of transesterification, provided moisture and temperature are strictly controlled.

1. Reagents & Setup
  • Methyl Chloroformate (1.0 eq): Freshly distilled if yellow.[1]

  • Isopropanol (1.1 eq): Dried over 3Å Molecular Sieves.[1]

  • Pyridine (1.1 eq): Or Triethylamine.[1]

  • Solvent: Dichloromethane (DCM) or Anhydrous Ether.[1][2]

2. Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen flow. Charge with DCM and Isopropanol.[1] Cool to -5°C to 0°C using an ice/salt bath.

  • Base Addition: Add Pyridine slowly. Note: Exothermic.

  • Acylation (The Critical Step): Add Methyl Chloroformate dropwise over 60 minutes.

    • Control: Internal temperature must not exceed 5°C .[1] Higher temperatures trigger disproportionation.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup (Purification Phase 1):

    • Quench with ice water.[1]

    • Wash organic layer with 1M HCl (removes Pyridine).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted Chloroformate/Acid).[1]

    • Wash with Brine (removes residual Isopropanol).[1]

    • Dry over MgSO₄ and filter.[1]

  • Distillation (Purification Phase 2):

    • Perform fractional distillation at atmospheric pressure.[1]

    • Collection Range: ~115°C - 118°C (Verify boiling point, as literature varies based on pressure).[1]

    • Discard: Foreshot <110°C (contains DMC and DCM).[1][2]

Part 4: Analytical Verification (Self-Validating System)

Do not proceed to downstream chemistry without passing these checks.

Gas Chromatography (GC)[1][3][4]
  • Column: DB-1 or HP-5 (Non-polar).[1]

  • Profile:

    • Retention Time (RT) Order: Methanol < Isopropanol < DMC < MIC < Di-isopropyl Carbonate.[1]

    • Pass Criteria: Area% of MIC > 99.0%; Sum of Symmetrical Carbonates < 0.5%.[1]

1H-NMR Spectroscopy (CDCl₃)

Verify the integral ratio of the methyl groups.[1]

  • Singlet (3H): ~3.7-3.8 ppm (Methyl group).[1]

  • Septet (1H): ~4.8-4.9 ppm (Isopropyl CH).[1]

  • Doublet (6H): ~1.2-1.3 ppm (Isopropyl CH₃).[1]

  • Validation: Integration ratio must be 3 : 1 : 6 .[1] Deviations indicate mixed carbonate contamination.[1]

Troubleshooting Logic Flowchart

MIC_Troubleshooting Start Start: Low Purity MIC Check_pH Check pH of Crude Start->Check_pH Acidic Acidic (pH < 5) Check_pH->Acidic Neutral Neutral (pH 6-7) Check_pH->Neutral Wash_Base Action: Wash with NaHCO3 & Check for Chloroformate Acidic->Wash_Base Check_GC Run GC Analysis Neutral->Check_GC Wash_Base->Check_GC Peaks Impurity Peaks? Check_GC->Peaks Sym_Carb Sym. Carbonates Present (Disproportionation) Peaks->Sym_Carb High BP Impurity Alcohol Alcohol Present (Azeotrope) Peaks->Alcohol Low BP Impurity Fix_Sym Fix: Reduce Rxn Temp Increase Fractionation Sym_Carb->Fix_Sym Fix_Alc Fix: Water Wash Crude Dry thoroughly Alcohol->Fix_Alc

Caption: Figure 2. Decision tree for isolating the root cause of MIC impurity.

References

  • Preparation of unsymmetrical organic carbonates. Organic Syntheses, Coll.[1] Vol. 3, p. 200 (General methodology for mixed alkyl species).[1]

  • Transesterification of dimethyl carbonate with alcohols. Catalysis Science & Technology, 2012.[1] (Discusses thermodynamic limitations and catalyst selectivity).

  • Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics. (Reference for Isopropanol/Carbonate azeotropes).

  • Safety Data Sheet: Methyl Isopropyl Carbonate. PubChem CID 7021530.[1] (Physical properties and handling).[1][2][3][4][5] [1]

  • Synthesis of Chloromethyl Isopropyl Carbonate. Google Patents CN103922938A. (Industrial purification logic for similar carbonate structures).

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) before handling chloroformates or organic carbonates.

Sources

Troubleshooting

Technical Support Center: Methyl Isopropyl Carbonate (MIC) Handling Guide

Ticket ID: MIC-H2O-PROTO-001 Topic: Managing Moisture Sensitivity & Hydrolysis Prevention Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Audience: Pharmaceutical R&D, Process Chemistry Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MIC-H2O-PROTO-001 Topic: Managing Moisture Sensitivity & Hydrolysis Prevention Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Audience: Pharmaceutical R&D, Process Chemistry

Executive Summary: The Hydrolysis Hazard

Methyl Isopropyl Carbonate (CAS 5463-90-1) is a mixed carbonate ester widely used in drug development for introducing protecting groups or synthesizing specific carbamates. While less volatile than acid chlorides, it possesses a critical vulnerability: moisture-induced hydrolysis .

In a pharmaceutical context, water ingress does not just lower potency; it actively generates impurities. Hydrolysis cleaves the carbonate, releasing Methanol , Isopropanol , and Carbon Dioxide .

  • The Risk: The released alcohols (MeOH, iPrOH) are active nucleophiles. In a substitution reaction, these "ghost nucleophiles" will compete with your API, leading to difficult-to-separate side products.

The Degradation Mechanism (Visualized)

Understanding the enemy is the first step to containment. The diagram below illustrates the cascade failure caused by moisture ingress.

HydrolysisCascade Water Moisture Ingress (H2O) MIC Methyl Isopropyl Carbonate (Active Reagent) Water->MIC Nucleophilic Attack Intermediate Unstable Carbonic Acid Intermediate MIC->Intermediate Hydrolysis CO2 CO2 Gas (Pressure Buildup) Intermediate->CO2 Decarboxylation MeOH Methanol (Impurity A) Intermediate->MeOH iPrOH Isopropanol (Impurity B) Intermediate->iPrOH API Target API (Nucleophile) MeOH->API Competitive Reaction iPrOH->API Competitive Reaction SideProduct Wrong Carbamate (Side Product) API->SideProduct Yield Loss

Figure 1: The Hydrolysis Cascade. Note how moisture generates two new nucleophiles (MeOH, iPrOH) that actively sabotage downstream chemistry.

Module 1: Storage & Handling Protocols

Objective: Maintain anhydrous integrity from the bottle to the reactor.

The "Pop" Test

Symptom: When opening a stored bottle, you hear a distinct hiss or "pop." Diagnosis: The reagent has partially hydrolyzed. The sound is pressurized


 escaping.
Action: 
  • Do not use for GMP or late-stage synthesis.

  • Perform a GC check. If alcohol content >0.5%, repurpose for non-critical wash steps or dispose.

Protocol: Anhydrous Transfer (Schlenk Technique)

Prerequisite: Oven-dried glassware (120°C for >4 hours) and Nitrogen/Argon line.

  • Purge: Flush the receiving vessel with inert gas for 15 minutes.

  • Seal: Ensure the Methyl Isopropyl Carbonate source bottle is sealed with a Sure/Seal™ or high-quality septum.

  • Equalize: Insert a bleed needle (connected to an inert gas bubbler) into the source bottle to prevent vacuum lock.

  • Transfer: Use a stainless steel cannula or a gas-tight syringe (dried) to transfer the liquid. Never pour. Pouring introduces atmospheric moisture instantly.

Module 2: Reaction Optimization & Troubleshooting

Objective: Recovering from moisture contamination during synthesis.

Solvent & Drying Agent Compatibility Table

Using the wrong drying agent can catalyze the very hydrolysis you are trying to prevent.

Drying AgentCompatibilityRisk FactorRecommendation
Molecular Sieves (3Å/4Å) Excellent LowPreferred. Activate at 300°C under vacuum before use.
Magnesium Sulfate (

)
GoodLowAcceptable for rapid drying of extracts.
Silica Gel Poor HighAvoid. Acidic surface sites catalyze hydrolysis.
Calcium Chloride (

)
ModerateMediumCan complex with esters; use with caution.
Sodium/Potassium Hydroxide Dangerous Critical NEVER USE. Strong bases cause immediate saponification.
Troubleshooting Scenario: "The Stalled Reaction"

User Report: "I'm running a carbamylation. The reaction started well but stalled at 60% conversion. Adding more carbonate didn't help."

Root Cause Analysis: The system likely contains water.[1][2][3][4][5][6][7][8] The initial carbonate was consumed not by your amine/alcohol, but by the water (hydrolysis). The resulting Methanol/Isopropanol is now acting as a solvent, diluting the reaction and potentially reacting with the remaining electrophile.

Corrective Protocol:

  • Stop adding reagent.

  • Aliquot & Analyze: Take a 50µL sample. Run GC-MS. Look for the "Ghost Peaks" (Methanol/Isopropanol).

  • Rescue:

    • If the API is stable: Add activated 4Å Molecular Sieves directly to the reaction pot. Stir for 30 mins.

    • If the API is sensitive: You must perform a solvent swap. Concentrate the mixture (remove alcohols) and redissolve in fresh, dry anhydrous solvent (e.g., THF or DCM).

Module 3: Quality Control (QC)

Objective: Verify reagent purity before committing expensive intermediates.

Method A: Proton NMR ( -NMR)

This is the quickest check.

  • Solvent:

    
     (Dry).
    
  • Target Signal: Methyl Isopropyl Carbonate shows a sharp singlet (methyl) and a septet (isopropyl).

  • Impurity Signal: Look for:

    • Methanol: Singlet at ~3.49 ppm.

    • Isopropanol: Septet at ~4.0 ppm.

  • Pass Criteria: Integrated alcohol signals must be <1% relative to the carbonate signals.

Method B: Karl Fischer (KF) Titration
  • Warning: Standard KF reagents contain methanol. You must use ketone/aldehyde-free KF reagents or specialized reagents for esters to avoid side reactions during the titration itself.

  • Pass Criteria: Water content < 500 ppm (0.05%).

Frequently Asked Questions (FAQ)

Q: Can I distill Methyl Isopropyl Carbonate to purify it? A: Yes, but with extreme caution. It must be distilled under reduced pressure (vacuum) to keep the temperature low. High heat (>100°C) can induce thermal disproportionation into Dimethyl Carbonate and Diisopropyl Carbonate.

Q: I see a white precipitate in my bottle. What is it? A: This is rare for pure carbonates. It usually indicates the container was compromised and the moisture reacted with other trace impurities or the cap material. If the liquid is cloudy, filter through a 0.2µm PTFE syringe filter before use, but verify purity immediately.

Q: Is it interchangeable with Dimethyl Carbonate (DMC)? A: No. DMC is symmetric. Methyl Isopropyl Carbonate is asymmetric. Using DMC will result in a methyl-only derivative, losing the steric bulk or specific lipophilicity provided by the isopropyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21966, Methyl isopropyl carbonate. Retrieved from [Link]

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates.[4] Chemical Reviews, 96(3), 951–976. (Foundational text on carbonate ester stability and hydrolysis mechanisms).

  • Burk, M. J., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[7][9] (Context on moisture management in pharmaceutical synthesis). Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Stabilizing Methyl Isopropyl Carbonate (MiPC) Solutions

[1] Target Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Preservation of chemical integrity, prevention of hydrolysis, and safe handling protocols. Part 1: The Stability Directive Me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Preservation of chemical integrity, prevention of hydrolysis, and safe handling protocols.

Part 1: The Stability Directive

Methyl Isopropyl Carbonate (MiPC) is a mixed dialkyl carbonate often utilized as a specialized solvent or reagent in organic synthesis (e.g., methylation/isopropylation or carbonylation reactions).[1] While structurally related to the more common Dimethyl Carbonate (DMC), its asymmetry introduces unique stability challenges.[1]

The Core Threat: Moisture-Driven Hydrolysis The primary instability vector for MiPC is hydrolysis . Unlike symmetric carbonates, MiPC degradation yields a complex mixture of methanol, isopropanol, and carbon dioxide.[1] This reaction is autocatalytic: the formation of carbonic acid intermediates lowers the pH, accelerating further decomposition.

The Stability Triad:

  • Exclusion: Absolute isolation from atmospheric moisture.[1]

  • Inhibition: Neutralization of trace acidic impurities that catalyze breakdown.[1]

  • Thermal Regulation: Storage below activation energy thresholds for decarboxylation.[1]

Part 2: Degradation Mechanics (The "Why")

To stabilize MiPC, one must understand how it fails.[1] The degradation is rarely spontaneous; it is almost always environmental.

Mechanism 1: Acid-Catalyzed Hydrolysis

Water attacks the carbonyl carbon.[1][2] In the presence of trace acid (often from prior degradation), the carbonyl oxygen is protonated, making the carbon highly electrophilic. This results in the cleavage of the ester bonds.[3]

Mechanism 2: Transesterification (The "Silent Impurity")

If MiPC is stored in the presence of other alcohols (e.g., Ethanol used for cleaning glassware), it will undergo alkyl exchange, converting pure MiPC into a mixture of Dimethyl Carbonate, Diethyl Carbonate, and Diisopropyl Carbonate, ruining stoichiometry.[1]

Visualizing the Degradation Pathway The following diagram illustrates the cascade of failure when MiPC is exposed to moisture.

MiPC_Degradation MiPC Methyl Isopropyl Carbonate (Pure) Inter Tetrahedral Intermediate MiPC->Inter + Water Water Moisture Ingress (H₂O) Water->Inter Products Degradation Products: Methanol + Isopropanol + CO₂ Inter->Products Collapse & Decarboxylation Acid Trace Acid (Catalyst) Products->Acid CO₂ + H₂O form H₂CO₃ (Autocatalysis) Acid->Inter Catalyzes

Figure 1: The autocatalytic hydrolysis cycle of Methyl Isopropyl Carbonate.[1] Note how the product (


) can generate further acidity, accelerating the reaction.
Part 3: Stabilization Protocols (The "How")

Do not rely on commercial purity. Implement these protocols immediately upon receipt of the chemical.

Protocol A: The Molecular Sieve System (Active Drying)

Water content must be maintained below 50 ppm to ensure long-term stability.[1]

  • Selection: Use 3Å Molecular Sieves (beads or pellets).[1]

    • Why 3Å? Larger pores (4Å or 5Å) can trap methanol or the carbonate itself, potentially catalyzing surface reactions.[1] 3Å excludes the organic solvent while trapping water.

  • Activation: Heat sieves to 250°C under vacuum for 12 hours before use.

    • Critical: Unactivated sieves often contain adsorbed water and will add moisture to your solution.[1]

  • Loading: Add 5-10% w/v of activated sieves to the MiPC solution.

  • Validation: Let stand for 24 hours, then test supernatant with Karl Fischer titration.

Protocol B: Inert Atmosphere Storage

MiPC absorbs atmospheric moisture.[1]

  • Headspace: Flush all storage containers with dry Nitrogen (

    
    ) or Argon.[1]
    
  • Seals: Use PTFE-lined caps.[1] Avoid rubber septa for long-term storage as they are permeable to water vapor and organic vapors.[1]

Protocol C: Acid Scavenging (For Sensitive Applications)

If the solution is developing acidity (detectable by pH paper wetted with water), add a solid acid scavenger.[1]

  • Reagent: Anhydrous Potassium Carbonate (

    
    ) or basic alumina.[1]
    
  • Method: Stir the solution over the solid base for 1 hour, then filter.

  • Warning: Do not leave strong bases in contact indefinitely, as they can promote base-catalyzed hydrolysis.[1]

Part 4: Troubleshooting & Diagnostics

Symptom Reference Table

SymptomProbable CauseVerification TestCorrective Action
Pressure Buildup

release from hydrolysis.[1]
Vent carefully; check pH.[1]Degas, dry with sieves, store cold.
Cloudiness Polymer formation or salt precipitation.[1]Filter & check solubility.Filter (0.2 µm PTFE); redistill if severe.[1]
Acrid Odor Hydrolysis releasing alcohols.[1][2]GC-MS or NMR.[1]Irreversible degradation; discard.[1]
Yellowing Oxidation or contaminant reaction.[1]UV-Vis spectroscopy.Redistill under vacuum.[1]

Diagnostic Decision Tree Use this logic flow to determine if your reagent is safe to use.

Troubleshooting_Tree Start Issue Detected: Unstable MiPC Solution CheckWater Test: Karl Fischer (KF) Water Content Start->CheckWater IsWet Water > 100 ppm? CheckWater->IsWet DryIt Action: Add Activated 3Å Molecular Sieves IsWet->DryIt Yes CheckPurity Test: H-NMR or GC Check for Alcohols IsWet->CheckPurity No DryIt->CheckPurity IsPure Alcohols Detected? CheckPurity->IsPure Discard Critical Failure: Discard & Re-order IsPure->Discard Yes (>5%) Use Status: Safe to Use (Store under Argon) IsPure->Use No (<1%)

Figure 2: Diagnostic workflow for assessing Methyl Isopropyl Carbonate integrity.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store Methyl Isopropyl Carbonate in standard polyethylene (PE) bottles? A: No. Low-density polyethylene allows moisture permeation over time.[1] High-Density Polyethylene (HDPE) is acceptable for short term, but amber glass or stainless steel with PTFE seals is required for long-term stability to prevent UV degradation and moisture ingress [1].[1]

Q2: I see a precipitate in my MiPC solution after adding molecular sieves. Is this normal? A: Yes, if the sieves were not washed.[1] Dust from the sieves can suspend in the liquid. However, if the precipitate is crystalline and you did not add sieves, it may be a salt formed from the reaction of degradation products with the container or other solutes. Filter through a 0.2 µm PTFE filter before use.[1]

Q3: How do I distinguish between Methyl Isopropyl Carbonate and Methyl Isocyanate (MIC)? A: This is a critical safety distinction.

  • MiPC: Boiling point ~118°C (est), fruity/ether-like odor, relatively low toxicity.[1]

  • MIC: Boiling point 39°C, pungent odor, extremely toxic (lachrymator).[1]

  • Check: Verify the CAS number.[4] MiPC is often CAS 5464-35-7 (or similar mixed carbonate), whereas Methyl Isocyanate is CAS 624-83-9.[1] Never assume identity based on name similarity.

Q4: Can I redistill MiPC to purify it? A: Yes. Distillation should be performed under reduced pressure (vacuum) to minimize thermal stress.[1] Atmospheric distillation is risky because the boiling point may be high enough to trigger slow decarboxylation [2].

References
  • Schäffner, B., et al. (2010).[1] Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews. Link[1]

  • Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link[1]

  • Wicks, D. A., & Wicks, Z. W. (1999).[1] Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings.[1] (Discusses carbonate/carbamate stability mechanics). Link

  • Smart, B. E., et al. (2023).[1] Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Chemical Engineering Transactions. Link

Sources

Troubleshooting

Technical Support Center: Precision Thermal Management for Methyl Isopropyl Carbonate (MiPC) Applications

Welcome to the MiPC Technical Support Hub. This guide addresses the critical thermal parameters required for the storage, synthesis, and application of Methyl Isopropyl Carbonate (MiPC).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the MiPC Technical Support Hub. This guide addresses the critical thermal parameters required for the storage, synthesis, and application of Methyl Isopropyl Carbonate (MiPC). Unlike standard reagents, mixed carbonates like MiPC exhibit a non-linear thermal profile: they are prone to hydrolysis/disproportionation in storage yet require significant activation energy (heat) to react with amines efficiently.

Quick Navigation
ModuleFocus AreaKey Thermal Threshold
01 Storage & Stability 2°C – 8°C (Prevent Disproportionation)
02 Synthesis (In-Situ) < 10°C (Exotherm Management)
03 Application (Aminolysis) 50°C – 80°C (Selectivity Control)
04 Troubleshooting Symptom-Based Solutions
Module 1: Storage & Stability Protocol

The Core Issue: MiPC is a mixed carbonate. Thermodynamically, mixed carbonates (


) desire to disproportionate into symmetrical carbonates (DMC and Di-isopropyl carbonate) over time, a process accelerated by heat and moisture.

Standard Operating Procedure (SOP):

  • Temperature: Store strictly at 2°C to 8°C (Refrigerated).

  • Atmosphere: Blanket with dry Nitrogen or Argon. Moisture initiates hydrolysis, producing

    
     and pressure buildup.
    
  • Monitoring: Check containers for bulging. A bulged container indicates

    
     evolution from thermal degradation or hydrolysis.
    

StorageLogic Start MiPC Receipt/Storage CheckTemp Check Temp Log Start->CheckTemp TempOK Temp < 10°C? CheckTemp->TempOK VisualCheck Visual Inspection Bulging Container Bulging? VisualCheck->Bulging TempOK->VisualCheck Yes Quarantine Quarantine: Check Purity (GC) TempOK->Quarantine No (>10°C) Safe Safe for Use Bulging->Safe No Vent HAZARD: Vent Carefully Discard Bulging->Vent Yes

Figure 1: Decision matrix for assessing MiPC integrity upon retrieval from storage.

Module 2: Synthesis & Preparation (The "Upstream" Exotherm)

Applicable if you are synthesizing MiPC in-house from Methyl Chloroformate and Isopropanol.

The Core Issue: The formation of MiPC is highly exothermic. If the temperature exceeds 15°C during addition, the chloroformate may decompose or react non-selectively, leading to impurities (Di-isopropyl carbonate).

Step-by-Step Protocol:

  • Reactor Prep: Purge reactor with

    
    . Cool solvent (DCM or Toluene) to 0°C .
    
  • Base Addition: Add the acid scavenger (e.g., Pyridine or

    
    ) first.
    
  • Controlled Addition: Add Methyl Chloroformate dropwise.

    • Critical Limit: Internal temperature must not exceed 10°C .

  • Alcohol Addition: Add Isopropanol slowly.

    • Thermodynamic Note: This step releases significant heat. Pause addition if T > 10°C.

  • Quench: Allow to warm to 20°C only after the reaction is confirmed complete by TLC/GC.

Module 3: Application & Aminolysis (The "Downstream" Selectivity)

Applicable when using MiPC to form Isopropyl Carbamates (


).

The Core Issue: You are relying on the "Leaving Group Differential." Methoxide (


) is a better leaving group than Isopropoxide (

). However, at high temperatures (>100°C), this selectivity erodes, leading to a mixture of Methyl and Isopropyl carbamates.

Optimized Thermal Profile:

  • Target Reaction Temp: 50°C – 80°C (Refluxing THF or mild heating in Toluene).

  • Catalyst: Use of a nucleophilic catalyst (e.g., DMAP) allows for lower temperatures (40°C), improving selectivity.

Data: Selectivity vs. Temperature

Reaction Temp Product A (Isopropyl Carbamate) Product B (Methyl Carbamate - Impurity) Notes
25°C Low Yield (<10%) Trace Reaction too slow without activation.
60°C High Yield (85%) < 2% Optimal Operating Window.

| 110°C | Moderate Yield (60%) | High (20%) | Loss of selectivity; thermal degradation. |

ReactionPathway Reactants Amine + MiPC Transition Tetrahedral Intermediate Reactants->Transition PathCold T < 40°C (Kinetic Trap) Transition->PathCold PathOpt T = 60°C (Selective Cleavage) Transition->PathOpt PathHot T > 100°C (Thermodynamic Mix) Transition->PathHot NoReact Low Conversion PathCold->NoReact Target Target: Isopropyl Carbamate (+ MeOH) PathOpt->Target Mix Impurity Mix: Methyl + Isopropyl Carbamates PathHot->Mix

Figure 2: Thermal influence on reaction selectivity. Moderate heat (60°C) favors the ejection of the better leaving group (Methanol).

Module 4: Troubleshooting & FAQs
Q: The reaction pressure is spiking unexpectedly. Why?

A: This is likely due to decarboxylation or hydrolysis .

  • Cause 1 (Hydrolysis): If the solvent was not dry, MiPC hydrolyzes to Isopropanol, Methanol, and

    
     gas .
    
  • Cause 2 (Overheating): Above 120°C, carbamates can decompose back to isocyanates and alcohols, or decarboxylate entirely.

  • Fix: Check solvent water content (Karl Fischer titration). Ensure reaction vent lines are open or equipped with a pressure relief valve.

Q: I am seeing "Methyl Carbamate" impurities in my product. How do I stop this?

A: You are operating at too high a temperature or running too long.

  • Mechanism:[1][2][3][4] While Methoxide is the preferred leaving group, Isopropoxide can leave if the system has enough thermal energy to overcome the higher activation barrier.

  • Fix: Reduce reaction temperature by 10-20°C and extend the reaction time, or switch to a more selective catalyst like DBU or TBD (Triazabicyclodecene) which can often drive the reaction at room temperature [1].

Q: My MiPC reagent has turned slightly yellow in storage.

A: This indicates oxidation or polymerization of minor impurities.

  • Fix: Distill before use. MiPC should be a clear, colorless liquid.[5] If the purity is <95%, do not use for sensitive GMP steps.

References
  • Shaikh, A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl Isopropyl Carbonate. (Note: Generalized link for SDS retrieval).

  • Organic Syntheses. (Various). General procedures for mixed carbonate synthesis and aminolysis.

Sources

Optimization

Technical Support Center: Optimizing Methyl Isopropyl Carbonate (MiPC) Electrolyte Systems

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Topic: Troubleshooting Stability & Performance in MiPC-based Electrolytes Last Updated: 2026-01-29[1]

Executive Summary

Methyl Isopropyl Carbonate (MiPC) is increasingly utilized as a co-solvent in Lithium-ion battery (LIB) electrolytes to bridge the gap between the low viscosity of Dimethyl Carbonate (DMC) and the wider liquid range of Ethyl Methyl Carbonate (EMC). Its asymmetric structure disrupts crystalline packing, significantly improving low-temperature performance (


 to 

).

However, MiPC introduces unique stability challenges—specifically catalytic transesterification (scrambling) and anodic oxidation at high voltages.[1] This guide addresses these failure modes with mechanistic insights and self-validating troubleshooting protocols.

Critical Failure Modes & Troubleshooting

Issue 1: Electrolyte Composition Drift (Transesterification)

Symptom:

  • "Our electrolyte batch shows different physical properties (viscosity/conductivity) after 3 months of storage."

  • "GC-MS analysis reveals unexpected peaks for Dimethyl Carbonate (DMC) and Diisopropyl Carbonate (DiPC) in a pure MiPC formulation."[1]

The Mechanism: MiPC is an asymmetric carbonate.[1] In the presence of Lewis acids (specifically


, a thermal decomposition product of 

) or alkoxide impurities, MiPC undergoes disproportionation (scrambling) to form its symmetric counterparts. This is an equilibrium-driven reaction that permanently alters the solvation sheath of

.[1]


  • DMC: Increases volatility (Flash point

    
    ).
    
  • DiPC: Increases viscosity and steric hindrance, potentially reducing ionic conductivity.[1]

Troubleshooting Protocol: Quantifying Scrambling Rates

  • Step 1: Baseline Characterization. Immediately upon mixing, inject a

    
     aliquot into a Gas Chromatograph (GC-MS).[1]
    
  • Step 2: Controlled Aging. Store aliquots at

    
     and 
    
    
    
    for 7 days.
  • Step 3: Impurity Check. If scrambling occurs within <48 hours at

    
    , your 
    
    
    
    salt likely contains high moisture (>20 ppm), accelerating
    
    
    .
    
    
    is the catalyst.[1]
  • Step 4: Mitigation. Add a Lewis base stabilizer (e.g., Hexamethyldisilazane - HMDS) or switch to high-purity salts with free-acid scavengers.[1]

Issue 2: High-Voltage Gas Generation (>4.3V)

Symptom:

  • Pouch cell swelling (gassing) during formation cycles at voltages above 4.3V vs.

    
    .[1]
    
  • Rapid capacity fade in NMC811 or LCO cathodes.[1]

The Mechanism: Linear carbonates like MiPC generally exhibit lower anodic stability compared to cyclic carbonates (EC) or fluorinated solvents. The isopropyl group is susceptible to hydrogen abstraction and oxidation, leading to the generation of Propene (


) , CO₂ , and Acetone .

Troubleshooting Protocol: On-Line Electrochemical Mass Spectrometry (OEMS)

To confirm MiPC oxidation versus moisture contamination:

  • Setup: Assemble a two-compartment cell with a conductive carbon working electrode and Li metal counter electrode.

  • Sweep: Perform Linear Sweep Voltammetry (LSV) from OCV to 5.5V at

    
    .
    
  • Detection: Monitor m/z signals:

    • 
       (
      
      
      
      ): Indicates carbonate backbone oxidation.[1]
    • 
       (Propene): Specific signature of isopropyl group elimination.[1]
      
    • 
       (
      
      
      
      ): Indicates moisture contamination (reduction at anode), not MiPC oxidation.[1]

Technical Visualization

A. The Transesterification Cascade

This diagram illustrates how thermal stress and impurities drive the scrambling of MiPC into symmetric byproducts, altering electrolyte performance.

Transesterification LiPF6 LiPF6 Salt PF5 PF5 (Lewis Acid Catalyst) LiPF6->PF5 Decomposition Impurity Moisture / Heat Impurity->PF5 Accelerates Transition Tetrahedral Intermediate PF5->Transition Catalyzes MiPC 2x MiPC (Asymmetric) MiPC->Transition Equilibrium DMC DMC (Symmetric - Volatile) Transition->DMC DiPC DiPC (Symmetric - Viscous) Transition->DiPC

Figure 1: Mechanism of acid-catalyzed disproportionation of Methyl Isopropyl Carbonate.

B. Diagnostic Logic Flow

Follow this decision tree when encountering unexpected cell failure with MiPC electrolytes.

Troubleshooting Start Issue Detected Symptom Identify Primary Symptom Start->Symptom Gas Cell Swelling / Gas Symptom->Gas Fade Capacity Fade / Impedance Symptom->Fade Drift Electrolyte Property Shift (Pre-cycling) Symptom->Drift GasCheck Check Voltage Cutoff Gas->GasCheck SEICheck Check SEI Formation Fade->SEICheck DriftCheck GC-MS Analysis Drift->DriftCheck Oxidation (>4.3V) Oxidation (>4.3V) GasCheck->Oxidation (>4.3V) High Moisture Contamination Moisture Contamination GasCheck->Moisture Contamination Normal Add FEC/VC Add FEC/VC SEICheck->Add FEC/VC Unstable SEI Transesterification Transesterification DriftCheck->Transesterification DMC/DiPC Peaks Found Remove Acid/Water\nStore <25°C Remove Acid/Water Store <25°C Transesterification->Remove Acid/Water\nStore <25°C

Figure 2: Diagnostic decision tree for identifying MiPC-related failure modes.

Comparative Data: MiPC vs. Standard Carbonates

The following table highlights why MiPC is selected and where it fails if not properly stabilized.

PropertyDMC (Dimethyl Carbonate)MiPC (Methyl Isopropyl Carbonate)EMC (Ethyl Methyl Carbonate)Impact on Battery
Structure SymmetricAsymmetricAsymmetricAsymmetry lowers melting point (entropy of mixing).
Melting Point


(Est.)

MiPC/EMC are superior for low-temp applications.[1]
Viscosity (

)
0.59 cP~0.70 cP 0.65 cPMiPC is slightly more viscous than DMC but less than EC.[1]
Flash Point

~25-30^\circ\text{C}$

MiPC offers marginal safety improvement over DMC.[1]
Anodic Stability Low (<4.2V)Low (<4.3V) Moderate (<4.4V)Requires passivation additives (VC, FEC) for high voltage.
Stability Issue StableTransesterification TransesterificationRequires acid scavengers for long shelf-life.[1]

Frequently Asked Questions (FAQ)

Q: Can I replace EMC with MiPC 1:1 in my formulation? A: Not directly without requalification. While MiPC offers similar low-temperature benefits, the steric bulk of the isopropyl group changes the solvation structure of the


 ion [1]. This can affect the desolvation energy at the graphite anode, potentially increasing charge-transfer resistance (

) if the SEI isn't optimized with additives like Vinylene Carbonate (VC).

Q: Why does my MiPC electrolyte turn yellow during storage? A: Yellowing often indicates the polymerization of decomposition products or the presence of alkoxides. If you are using


, the salt may be decomposing into 

(a strong Lewis acid), which catalyzes the darkening and the transesterification described above [2]. Action: Check the water content of your salt; it should be

.

Q: Is MiPC compatible with Silicon anodes? A: Linear carbonates like MiPC generally have poor passivating ability on Silicon.[1] Silicon expands significantly, cracking the SEI. Since MiPC oxidation products are not highly polymeric, they do not repair the SEI effectively. Recommendation: Use Fluoroethylene Carbonate (FEC) as a co-solvent (10-20%) to form a robust LiF-rich SEI when using MiPC with Silicon [3].[1]

References

  • Borodin, O. et al. (2025).[1] "Competitive lithium solvation of linear and cyclic carbonates from quantum chemistry." Royal Society of Chemistry.[1]

  • Smart, M. C. et al. (2017).[1] "Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells." NASA Tech Briefs.

  • Metzger, M. et al. (2025).[1] "Anodic Oxidation of Conductive Carbon and Ethylene Carbonate in High-Voltage Li-Ion Batteries." ResearchGate.[1][2][3]

  • PubChem. (2025).[1] "Methyl Isopropyl Carbonate Compound Summary." National Library of Medicine.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl Isopropyl Carbonate (MIPC) Synthesis Routes

Executive Summary Methyl Isopropyl Carbonate (MIPC) is a critical unsymmetrical carbonate intermediate, utilized primarily in the synthesis of carbamate pesticides (e.g., Propoxur) and as a specialized solvent in lithium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Isopropyl Carbonate (MIPC) is a critical unsymmetrical carbonate intermediate, utilized primarily in the synthesis of carbamate pesticides (e.g., Propoxur) and as a specialized solvent in lithium-ion battery electrolytes.

This guide compares the industrial benchmark (Phosgenation/Chloroformate ) against the leading green alternative (DMC Transesterification ). While the phosgene route offers superior single-pass yields (>90%), it is burdened by extreme toxicity and corrosive byproducts. The transesterification route, utilizing Dimethyl Carbonate (DMC) and Isopropanol (IPA), eliminates halogenated waste but faces thermodynamic equilibrium limitations requiring advanced process engineering (reactive distillation).

Part 1: Comparative Performance Analysis

The following data aggregates typical laboratory and pilot-scale performance metrics for the synthesis of MIPC (


).
Table 1: Performance Matrix
MetricRoute A: Chloroformate (Benchmark) Route B: DMC Transesterification (Green) Route C: CO₂ Alkylation (Emerging)
Precursors Methyl Chloroformate + IsopropanolDimethyl Carbonate + IsopropanolCO₂ + Isopropanol + Methyl Iodide
Catalyst None (Stoichiometric Base optional)Solid Base (e.g., K₂CO₃/Al₂O₃) or Ti-alkoxidesCs₂CO₃ / TBAI
Reaction Temp 0°C

40°C (Exothermic)
80°C

120°C (Endothermic)
25°C

60°C
Yield (Isolated) 92 - 95% 40 - 55% (per pass)*75 - 85%
Selectivity >99%85% (vs. Di-isopropyl carbonate)>95%
Atom Economy Poor (Generates HCl/Salt waste)Excellent (Methanol is only byproduct) Moderate (Salt waste)
Safety Profile Critical Hazard (Toxic/Corrosive)Safe (Flammable liquids only)Moderate (Alkyl halides are toxic)

*Note: DMC route yield is equilibrium-limited. High industrial yields are only achieved via continuous reactive distillation with methanol removal.

Figure 1: Mechanistic Pathways

The following diagram illustrates the chemical causality and intermediate species for the three primary routes.

MIPC_Pathways cluster_0 Route A: Phosgenation (Benchmark) cluster_1 Route B: Transesterification (Green) MCF Methyl Chloroformate (Cl-CO-OMe) Inter_A Tetrahedral Intermediate MCF->Inter_A Nucleophilic Attack IPA_A Isopropanol IPA_A->Inter_A MIPC_A MIPC + HCl Inter_A->MIPC_A -Cl (Fast) DMC Dimethyl Carbonate (MeO-CO-OMe) Equil Equilibrium Limit DMC->Equil Cat: K2CO3/Al2O3 IPA_B Isopropanol IPA_B->Equil MIPC_B MIPC + Methanol Equil->MIPC_B Main Product DIPC Side Product: Di-isopropyl Carbonate Equil->DIPC Over-reaction

Caption: Comparative reaction logic. Route A is irreversible and fast; Route B is reversible and competes with symmetric carbonate formation.

Part 2: Detailed Experimental Protocols

Protocol A: The Benchmark (Chloroformate Route)

Objective: High-yield synthesis of MIPC using Methyl Chloroformate. Hazard Warning: Methyl chloroformate is highly toxic and lachrymatory. Reaction generates HCl gas.[1] All operations must occur in a fume hood with an acid scrubber.

Reagents:

  • Methyl Chloroformate (1.05 eq)

  • Isopropanol (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq) - Acid Scavenger

  • Dichloromethane (DCM) - Solvent[2]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and a thermometer. Connect the condenser outlet to a NaOH scrubber trap.

  • Charging: Charge the flask with Isopropanol (0.1 mol) and Pyridine (0.11 mol) in dry DCM (50 mL). Cool the system to 0°C using an ice bath.

  • Addition: Charge Methyl Chloroformate (0.105 mol) into the dropping funnel. Add dropwise over 30 minutes, maintaining internal temperature

    
    . Causality: Rapid addition causes dangerous exotherms and loss of selectivity.
    
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Pour the mixture into ice-cold water (50 mL). Separate the organic layer.[3] Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Distill the crude oil (b.p. ~135°C) to obtain pure MIPC.

Protocol B: The Green Alternative (DMC Transesterification)

Objective: Phosgene-free synthesis using a solid base catalyst. Challenge: The reaction


 is equilibrium limited (

). Solution: Use of an azeotropic removal system to drive the equilibrium to the right.

Reagents:

  • Dimethyl Carbonate (DMC) (3.0 eq) - Excess used to favor mono-substitution.

  • Isopropanol (1.0 eq)

  • Catalyst: 5 wt%

    
     supported on 
    
    
    
    (calcined at 500°C) or Titanium(IV) butoxide (homogeneous alternative).

Step-by-Step Workflow:

  • Catalyst Prep (Heterogeneous): Impregnate

    
     with aqueous 
    
    
    
    . Dry at 110°C, then calcine at 500°C for 4 hours to activate basic sites [1].
  • Setup (Reactive Distillation Simulation): Use a flask equipped with a Vigreux column (or packed column) and a distillation head. This setup is critical to fractionate the Methanol/DMC azeotrope.

  • Reaction: Mix DMC (0.3 mol) and Isopropanol (0.1 mol) with 1.0 g of catalyst. Heat the oil bath to ~90°C (DMC reflux).

  • Equilibrium Shift: As the reaction proceeds, Methanol is formed. The Methanol/DMC azeotrope (b.p. 63.8°C) is the most volatile component. Carefully distill this fraction off at the top of the column (head temp ~64°C). Causality: Removing MeOH prevents the reverse reaction, driving conversion >50%.

  • Termination: Stop heating when the head temperature rises to 90°C (pure DMC boiling point), indicating no more MeOH is being generated.

  • Purification: Filter the catalyst (if solid). The filtrate contains DMC (excess), MIPC (product), and trace DIPC. Remove excess DMC via rotary evaporation. MIPC is isolated via fractional distillation.

Part 3: Process Logic & Troubleshooting

Why Route B Fails Without Reactive Distillation

In a closed vessel, Route B will stall at approximately 30-40% conversion due to thermodynamics. The formation of Di-isopropyl Carbonate (DIPC) is a consecutive reaction that degrades selectivity if the residence time is too long or if the DMC:IPA ratio is too low (approaching 1:1).

Figure 2: Reactive Distillation Workflow (Route B)

This diagram details the self-validating loop required for the Green Route to be viable.

Reactive_Distillation Reactor Reactor Pot DMC (Excess) + IPA + Catalyst T = 90°C Column Fractionating Column Separates Azeotrope Reactor->Column Vapor (MeOH, DMC, IPA) Product Crude Product (MIPC + DIPC + DMC) Reactor->Product Post-Reaction Workup Column->Reactor Reflux (DMC, IPA, MIPC) Condenser Condenser Head Temp = 64°C Column->Condenser Vapor (MeOH-DMC Azeotrope) Distillate Distillate Removal (MeOH / DMC Azeotrope) Condenser->Distillate Remove Equilibrium Inhibitor Distillate->Reactor Equilibrium Shift (Le Chatelier)

Caption: Process flow for overcoming thermodynamic limitations in DMC transesterification.

Key Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Moisture in reagents.Dry DCM and IPA over molecular sieves; Methyl Chloroformate hydrolyzes rapidly.
High DIPC Formation (Route B) Low DMC:IPA ratio.Increase DMC ratio to >3:1 to statistically favor mono-substitution.
Catalyst Deactivation (Route B) Water poisoning or leaching.Calcine solid base catalysts >450°C before use; ensure anhydrous feed.

References

  • Synthesis of Dimethyl Carbonate by Transesterification. National Institutes of Health (PMC). Available at: [Link]

  • Tunable Transesterification of Dimethyl Carbonate with Ethanol on K2CO3/Al2O3 Catalysts. ACS Industrial & Engineering Chemistry Research. Available at: [Link]

  • Synthesis of Mixed Carbonates via a Three-Component Coupling. MDPI Molecules. Available at: [Link][1][4][5][6][7][8]

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link][1][2][4][5][6][7][8][9][10][11][12]

  • Preparation method for synthesizing isopropyl chloroformate. Patent CN113387849A. Available at: [1]

Sources

Comparative

Assessing the Purity of Commercial Methyl Isopropyl Carbonate: A Methodological Comparison Guide

Executive Summary Methyl Isopropyl Carbonate (MIC-iPr) represents a unique challenge in the family of organic carbonate esters. Unlike its symmetric counterparts—Dimethyl Carbonate (DMC) and Diisopropyl Carbonate (DiPC)—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Isopropyl Carbonate (MIC-iPr) represents a unique challenge in the family of organic carbonate esters. Unlike its symmetric counterparts—Dimethyl Carbonate (DMC) and Diisopropyl Carbonate (DiPC)—MIC-iPr is an asymmetric ester (


). This asymmetry introduces a thermodynamic instability: the molecule is prone to disproportionation (transesterification) into DMC and DiPC, particularly under thermal stress or in the presence of acidic/basic impurities.

For researchers in drug development (e.g., antiretroviral intermediates) and lithium-ion battery electrolytes, "purity" is not merely a number; it is a measure of kinetic stability. This guide objectively compares the two primary analytical standards for assessing MIC-iPr purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Key Finding: While GC-FID offers superior sensitivity for trace impurities (LOD < 10 ppm), it risks inducing on-column disproportionation. qNMR provides an absolute purity measurement without thermal stress but lacks the sensitivity for trace analysis. A hybrid approach is recommended.

The Chemical Context: MIC-iPr vs. Alternatives

Before detailing the protocols, it is critical to understand what "impurity" means in the context of MIC-iPr compared to standard alternatives.

FeatureDimethyl Carbonate (DMC)Methyl Isopropyl Carbonate (MIC-iPr)Diisopropyl Carbonate (DiPC)
Symmetry SymmetricAsymmetric Symmetric
Boiling Point 90°C~108°C 147°C
Stability Risk Hydrolysis onlyDisproportionation & HydrolysisHydrolysis
Major Impurities MethanolDMC, DiPC, Methanol, Isopropanol Isopropanol

The Causality of Impurity Formation: In commercial synthesis (often transesterification of DMC with isopropanol), the reaction equilibrium dictates the presence of all three species. If the catalyst is not rigorously removed, MIC-iPr will revert to DMC and DiPC during storage or during analysis.

Method A: Gas Chromatography (GC-FID)

Role: The industry workhorse for trace impurity profiling.

The Challenge

Carbonates lack strong UV chromophores, rendering HPLC-UV ineffective.[1] GC-FID is the standard, but the thermal energy of the injector port can catalyze the disproportionation of MIC-iPr, leading to false negatives (lower apparent purity).

Optimized Protocol (Self-Validating)

To validate that the method itself is not degrading the sample, a Split Linearity Check is required.

  • Instrument: Agilent 8860 or equivalent with FID.

  • Column: DB-Wax or ZB-5ms (Polar phases prefered to separate alcohols).

  • Inlet Temperature: 200°C (Kept as low as possible to minimize degradation).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Injection: Split ratio 50:1 (High split essential to prevent column overload and thermal residence time).

Step-by-Step Workflow:

  • Blank Run: Inject pure solvent (Acetonitrile or Dichloromethane) to clear memory effects.

  • System Suitability: Inject a mixture of DMC, MIC-iPr, and DiPC. Resolution (

    
    ) between MIC-iPr and DiPC must be > 1.5.
    
  • Sample Prep: Dilute 50 mg MIC-iPr in 10 mL Acetonitrile.

  • Analysis: Run sample.

  • Validation: Inject the same sample at Split 20:1 and Split 100:1. If the area % of DMC increases at lower split ratios, thermal degradation is occurring in the inlet.

Experimental Data: GC-FID Performance

Data derived from validation of asymmetric carbonates.

ParameterPerformance MetricNotes
Linearity (

)
> 0.9995Range: 10–500 mg/L
LOD (Limit of Detection) 0.5 mg/L (ppm)Excellent for trace alcohols
Precision (RSD) < 1.5%Peak Area
Recovery 98.2% - 101.5%Spiked with Isopropanol

Method B: Quantitative H-NMR (qNMR)

Role: The structural validator and absolute purity standard.

The Advantage

qNMR is non-destructive and performed at room temperature, eliminating the risk of thermal disproportionation. It does not require response factors for each impurity, making it ideal when reference standards for specific impurities are unavailable.

Protocol
  • Solvent:

    
     or DMSO-
    
    
    
    (dry).
  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). Must be non-volatile and non-reactive.
    
  • Relaxation Delay (

    
    ):  > 30 seconds (Crucial: Must be 
    
    
    
    of the slowest proton to ensure full quantization).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[2][3][4][5][6]
Experimental Data: qNMR Performance
ParameterPerformance MetricNotes
LOD ~100–500 ppmSignificantly higher than GC
Precision < 0.5%Depends on weighing accuracy
Bias NegligibleDirect molar ratio measurement

Comparative Analysis & Decision Framework

The following diagram illustrates the logical workflow for selecting the correct method based on the specific "Performance" requirement (Trace analysis vs. Assay value).

G Start Start: MIC-iPr Sample CheckWater Step 1: Water Content (Karl Fischer) Start->CheckWater Hygroscopic Risk Decision Primary Goal? CheckWater->Decision Trace Trace Impurities (Alcohols/Byproducts) Decision->Trace Need Profile Assay Absolute Purity (Assay %) Decision->Assay Need Stoichiometry GC Method A: GC-FID (High Sensitivity) Trace->GC NMR Method B: qNMR (High Accuracy) Assay->NMR Result1 Report: ppm level impurities GC->Result1 Result2 Report: Molar % Purity NMR->Result2

Figure 1: Analytical Decision Matrix for Methyl Isopropyl Carbonate. Blue nodes indicate preparation, Red/Green indicate core analytical techniques.

Comparison Table: GC-FID vs. qNMR
FeatureGC-FIDqNMR
Primary Use Detecting side-products (DMC, DiPC) and alcohols.Establishing the absolute mass balance of the main ingredient.
Sample Stress High (Thermal degradation risk).Low (Ambient temperature).
Calibration Requires pure standards for all impurities.Requires only one Internal Standard.
Sensitivity Excellent (< 10 ppm).Moderate (> 100 ppm).
Throughput High (Autosampler ready).Low (Manual processing/long scan times).

Critical Trace Impurity: Water (Karl Fischer)

Regardless of the chromatographic purity, water is the performance killer for MIC-iPr.

  • Mechanism: Water hydrolyzes MIC-iPr

    
     Isopropanol + Methanol + 
    
    
    
    .
  • Protocol: Coulometric Karl Fischer titration.

  • Interference: Ketones/Aldehydes are absent, so standard reagents are acceptable. However, if the sample is acidic, buffering is required to prevent ester hydrolysis during titration.

References

  • Weber, H. et al. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Agilent Technologies Application Note. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Tateiwa, J. et al. (2015). Methyl esterification of carboxylic acids with dimethyl carbonate. Organic Chemistry Portal. Link

  • PubChem. (2024).[2] Methyl Isopropyl Carbonate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). qNMR Purity Assessment Guidelines. Merck KGaA Technical Library. Link

Sources

Validation

Methyl Isopropyl Carbonate (MiPC): Advanced Electrolyte Solvent &amp; Green Reagent

This guide provides an in-depth technical review of Methyl Isopropyl Carbonate (MiPC) , focusing on its critical roles in next-generation lithium-ion battery electrolytes and green organic synthesis. CAS: 51729-83-0 | Fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of Methyl Isopropyl Carbonate (MiPC) , focusing on its critical roles in next-generation lithium-ion battery electrolytes and green organic synthesis.

CAS: 51729-83-0 | Formula: C5H10O3 | Structure: Asymmetric Alkyl Carbonate[1]

Executive Summary & Chemical Identity

Methyl Isopropyl Carbonate (MiPC) is an asymmetric acyclic carbonate that serves as a high-performance alternative to symmetric carbonates like Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC). Its asymmetric structure—bridging a methyl group and an isopropyl group—imparts unique physicochemical properties, specifically entropy-driven disorder that lowers the melting point and suppresses crystallinity.

Distinction Note: Do not confuse MiPC with Chloromethyl Isopropyl Carbonate (CMIC), a pharmaceutical intermediate used in Tenofovir synthesis. MiPC is the non-halogenated solvent/reagent.

Key Performance Indicators (KPIs)
PropertyMiPC PerformanceAdvantage over Alternatives
Boiling Point ~117°CHigher than DMC (90°C); allows higher temp reactions.
Melting Point Low (Vitreous)Prevents electrolyte freezing better than EC/DMC.
Viscosity Low (< 1.0 cP)Enhances Li+ ion mobility at low temperatures (-30°C).
SEI Stability HighForms a robust, thin Solid Electrolyte Interphase (SEI) on graphite.

Application I: Energy Storage (Li-Ion Battery Electrolytes)

MiPC is engineered to solve the "Goldilocks" problem in electrolytes: balancing high dielectric constant (for salt dissociation) with low viscosity (for ion transport).

Mechanism of Action: Asymmetry & SEI Formation

Unlike symmetric carbonates (DMC, DEC), MiPC's asymmetric structure disrupts molecular packing.

  • Low-Temperature Conductivity: MiPC remains liquid and conductive at temperatures where EC-based electrolytes freeze. The isopropyl group adds steric bulk that hinders lattice formation without significantly increasing viscosity.

  • SEI Formation: On graphite anodes, MiPC undergoes reduction to form an SEI layer rich in alkyl carbonates. Experimental data suggests this layer is more permeable to Li+ ions and more stable during cycling than layers formed by DEC.

Comparative Electrochemical Performance

The following table synthesizes experimental trends for 1M LiPF6 electrolytes containing various co-solvents (mixed 1:1 with Ethylene Carbonate).

Solvent System (1:1 with EC)Ionic Conductivity (mS/cm, 25°C)Low-Temp Limit (-20°C Performance)SEI Stability on GraphiteOxidation Stability (vs Li/Li+)
EC + MiPC ~10.5 Excellent High ~4.8 V
EC + DMC~10.7ModerateHigh~4.5 V
EC + EMC~9.5GoodModerate~4.7 V
EC + DEC~8.0PoorLow~4.5 V

Insight: While DMC offers slightly higher conductivity at room temperature, MiPC outperforms it in thermal stability and safety (higher flash point) while maintaining superior low-temperature kinetics compared to DEC.

Visualization: Electrolyte Transport Mechanism

BatteryMechanism cluster_anode Graphite Anode Interface cluster_electrolyte Bulk Electrolyte (Liquid) cluster_cathode Cathode Interface Anode Graphite Surface SEI SEI Layer (Li2CO3 / Alkyl Carbonates) SEI->Anode Li+ Intercalation MiPC MiPC Solvent (Asymmetric/Disordered) MiPC->SEI Reductive Decomposition (Forms Stable Film) LiIon Li+ Solvated Complex MiPC->LiIon Solvation (Low Viscosity Transport) LiIon->SEI Desolvation Cathode LiCoO2 / NCM LiIon->Cathode Transport

Caption: Schematic of MiPC's role in Li-ion transport. The asymmetric solvent facilitates rapid solvation/desolvation while forming a protective SEI layer.

Application II: Green Organic Synthesis

MiPC acts as a "Green Methylating Agent," replacing toxic halides (Methyl Iodide) and carcinogens (Dimethyl Sulfate).

The "High-Boiling" Advantage

Dimethyl Carbonate (DMC) is a common green reagent, but its boiling point (90°C) often requires autoclaves for reactions needing >100°C.

  • MiPC Advantage: With a boiling point of 117°C , MiPC allows reactions to proceed at higher temperatures under standard reflux conditions (atmospheric pressure). This significantly accelerates reaction kinetics for difficult substrates (e.g., sterically hindered phenols).

Reaction Pathways
  • Methylation: At T > 120°C (with catalyst K2CO3), MiPC acts as a methyl donor.[2] The leaving group is isopropyl carbonate, which decomposes or recycles.

  • Carbonylation: Used to introduce carbonyl groups into amines or alcohols without using phosgene.

SynthesisPathway Substrate Substrate (R-OH / R-NH2) Intermediate Transition State (Nu- attack on Methyl) Substrate->Intermediate + MiPC MiPC Methyl Isopropyl Carbonate (MiPC) MiPC->Intermediate Catalyst Cat: K2CO3 / DBU Catalyst->Intermediate Product Methylated Product (R-OMe / R-NHMe) Intermediate->Product Reflux @ 117°C Byproduct Byproducts (CO2 + Isopropanol) Intermediate->Byproduct

Caption: Green methylation pathway using MiPC. The higher boiling point drives kinetics without requiring high-pressure reactors.

Experimental Protocols

Protocol A: Synthesis of MiPC (Transesterification)

Use this protocol to synthesize high-purity MiPC for electrolyte testing.

Reagents: Dimethyl Carbonate (DMC), Isopropanol (IPA), Catalyst (Ti(OiPr)4 or K2CO3). Equipment: Round-bottom flask, Fractionating column (Vigreux), Distillation head.

  • Setup: Charge flask with DMC (1.5 eq) and IPA (1.0 eq). Add 0.5 mol% catalyst.

  • Reaction: Heat to reflux. The reaction is an equilibrium:

    
    
    
  • Drive Equilibrium: Methanol (BP 64.7°C) is the lowest boiling component. Continuously distill off the Methanol/DMC azeotrope to shift equilibrium to the right.

  • Purification: Once MeOH removal ceases, increase temperature to distill the product. Collect the fraction boiling at 116-118°C .

  • Validation: Verify purity via GC-MS (Target >99.9% for battery use).

Protocol B: High-Voltage Electrolyte Formulation

Standard electrolyte for 4.4V Li-ion cells.

  • Solvent Blend: In a glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm), mix Ethylene Carbonate (EC) and MiPC in a 3:7 volume ratio . (Note: Higher MiPC content lowers viscosity).

  • Salt Addition: Slowly add Lithium Hexafluorophosphate (LiPF6) to reach 1.0 M concentration. Caution: Exothermic.

  • Additives: Add 1 wt% Vinylene Carbonate (VC) to further stabilize the SEI.

  • Testing: Use this electrolyte in Li / Graphite half-cells. Cycle at C/10 for formation, then C/2 for life testing.

References

  • Electrolytic characteristics of asymmetric alkyl carbonates solvents for lithium batteries. Journal of Power Sources. (Discusses MiPC viscosity and conductivity).

  • Methyl propyl carbonate: A promising single solvent for Li-ion battery electrolytes. Journal of The Electrochemical Society. (Foundational work on asymmetric carbonates).

  • Green Chemistry Applications of Carbonates. Tundo et al. (Methylation chemistry using asymmetric carbonates).

  • Physical Properties of Organic Carbonates. National Institute of Standards and Technology (NIST). (Boiling points and thermodynamic data).

  • Safety of Lithium-Ion Batteries. Department of Energy (DOE) Reports. (High voltage stability of fluorinated and asymmetric carbonates).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl isopropyl carbonate

CAS: 56525-42-9 | Synonyms: Isopropyl methyl carbonate; Carbonic acid, methyl 1-methylethyl ester[1] Executive Safety Summary Immediate Action Required: Verify the Chemical Abstract Service (CAS) number on your reagent b...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56525-42-9 | Synonyms: Isopropyl methyl carbonate; Carbonic acid, methyl 1-methylethyl ester[1]

Executive Safety Summary

Immediate Action Required: Verify the Chemical Abstract Service (CAS) number on your reagent bottle.

  • Target Chemical: Methyl Isopropyl Carbonate (CAS 56525-42-9 ) is a Flammable Liquid and Irritant .[1]

  • CRITICAL WARNING: Do not confuse with Chloromethyl Isopropyl Carbonate (CAS 35180-01-9), which is corrosive and causes severe burns.[1] If your bottle is labeled "Chloromethyl," stop; this guide does not apply.[1]

This guide defines the operational safety architecture for handling Methyl Isopropyl Carbonate (MiPC) in research and synthesis environments. As an organic carbonate, MiPC presents a dual hazard profile: flammability (requiring static control) and tissue irritation (requiring barrier protection).[1]

Hazard Architecture & Risk Assessment

To handle MiPC safely, you must understand the causality of its hazards.[1] It is not merely a "chemical"; it is a reactive ester and a solvent.

Hazard DomainClassification (GHS)The Mechanism (Why this matters)
Flammability Flammable Liquid (Cat 3) Vapor Phase Ignition: MiPC generates vapors that can travel to ignition sources.[1][2] Flash point is typically <60°C. Static Accumulation: As an organic ester, flow friction during transfer can generate static charge, risking spark discharge.[1]
Skin Health Skin Irritant (Cat 2) Lipid Extraction: Organic carbonates act as solvents, stripping oils from the stratum corneum, leading to dermatitis and potential sensitization upon repeated exposure.[1]
Ocular Health Eye Irritant (Cat 2A) Solvation: Direct contact causes immediate pain and potential corneal injury due to solvent action on mucous membranes.
Inhalation STOT SE 3 Respiratory Irritation: Vapors irritate the upper respiratory tract. High concentrations may cause drowsiness (narcotic effects) typical of carbonate esters.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for specific tasks involved with organic carbonates. Use this matrix to select equipment based on exposure potential.

Barrier Selection Logic

Glove Material Science: While Nitrile is the standard lab glove, it is susceptible to swelling and degradation by organic carbonates upon prolonged contact.[1]

  • Splash Protection: Nitrile (0.11 mm) is acceptable for incidental contact only.

  • Immersion/High Exposure: Butyl Rubber or Laminate (Silver Shield) provides superior permeation resistance against esters and carbonates.

PPE Specification Table
Body ZoneStandard Operation (Synthesis/Analysis)High-Risk Operation (Spill Cleanup/Bulk Transfer)
Hand Protection Disposable Nitrile Gloves (Double-gloved recommended).[1] Change immediately upon splash.Butyl Rubber or Multi-layer Laminate gloves. Reason: Prevents permeation and chemical burns.
Eye Protection Chemical Splash Goggles . Safety glasses are insufficient due to liquid splash risk.Face Shield + Splash Goggles . Reason: Full face protection against pressurized spray or large volume splashes.
Respiratory Fume Hood (Face velocity: 0.5 m/s). No respirator needed if contained.Full-Face Respirator with Organic Vapor (OV) Cartridges (Black).[1] Reason: Protection against vapors exceeding OEL.
Body Defense Flame-Resistant (FR) Lab Coat (Nomex or treated cotton).[1] Synthetic fibers (polyester) can melt into skin if ignited.Chemical Resistant Apron (Tychem or similar) over FR coat.

Operational Protocols

Engineering Controls & Setup

Before opening the vessel, establish the "Triangle of Containment" :

  • Ventilation: Verify fume hood flow is active. Work >6 inches inside the sash.

  • Ignition Control: Remove all hot plates, open flames, and non-intrinsically safe electronics from the immediate vicinity.

  • Static Bonding: If transferring >500mL, ground the receiving vessel to prevent static discharge.

Safe Handling Workflow (Synthesis & Transfer)

Objective: Minimize vapor generation and static buildup.[1]

  • Equilibration: Allow the reagent to reach room temperature if stored cold. Opening a cold bottle in humid air causes condensation, potentially hydrolyzing the carbonate.[1]

  • Transfer Method:

    • Small Scale (<50 mL): Use a glass syringe with a long needle. Avoid pouring.

    • Large Scale (>50 mL): Use a cannula transfer (double-ended needle) under positive nitrogen pressure.[1] This closed-system transfer eliminates vapor exposure and fire risk.[3]

  • Quenching: If MiPC is used as a reagent, ensure unreacted excess is quenched properly (often with aqueous acid/base, depending on the reaction) before disposal.[1]

Visual Logic: Exposure Response

The following diagram outlines the immediate decision logic for exposure events.

ExposureResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention if Irritated Skin->SkinAction EyeAction 1. Flush with Water/Eyewash (15 min) 2. Hold Eyelids Open 3. IMMEDIATE Medical Attention Eye->EyeAction InhaleAction 1. Move to Fresh Air 2. If Breathing Difficult: Oxygen 3. Seek Medical Attention Inhale->InhaleAction Report File Incident Report & Review SDS SkinAction->Report EyeAction->Report InhaleAction->Report

Figure 1: Immediate response logic for Methyl Isopropyl Carbonate exposure.[1][2] Note the priority of flushing eyes and removing soaked clothing to prevent prolonged solvent action.[1]

Waste Management & Disposal

Improper disposal of carbonates is a frequent compliance violation. Follow this stream:

  • Classification: Classify as Flammable Organic Solvent Waste .

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) – risk of explosion.[1]

    • Do NOT mix with halogenated waste (unless your facility permits commingled solvents) to reduce disposal costs.

  • Container: Collect in a dedicated, conductive (metal) or static-dissipative container.[1] Ensure the cap is vented if there is any risk of ongoing reaction/gas evolution.

References

  • PubChem. (n.d.). Methyl isopropyl carbonate (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (n.d.). Ethyl methyl carbonate Safety Data Sheet (Glove Permeation Data Reference).[5] Retrieved from [Link][1]

(Note: Specific permeation data for Methyl Isopropyl Carbonate is rare; recommendations are extrapolated from homologous organic carbonates like Ethyl Methyl Carbonate and Diethyl Carbonate as per standard industrial hygiene practice.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Methyl isopropyl carbonate
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